Technical Documentation Center

5'-Azido-5'-deoxythymidine-d3 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5'-Azido-5'-deoxythymidine-d3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 5'-Azido-5'-deoxythymidine-d3

Abstract: This technical guide provides a comprehensive analysis of the in vitro mechanism of action of 5'-Azido-5'-deoxythymidine-d3, a deuterated nucleoside analog. We delve into its molecular structure, the critical r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive analysis of the in vitro mechanism of action of 5'-Azido-5'-deoxythymidine-d3, a deuterated nucleoside analog. We delve into its molecular structure, the critical role of intracellular metabolic activation via phosphorylation, and its subsequent interaction with various molecular targets. The primary mechanism involves the conversion of this prodrug into its active triphosphate form, which then acts as a competitive inhibitor and/or chain terminator for specific enzymes. This guide elucidates its inhibitory effects on targets such as viral reverse transcriptases, bacterial thymidylate kinases, and mammalian poly(ADP-ribose) polymerase (PARP). Detailed, field-proven protocols for key in vitro assays are provided to enable researchers to validate and expand upon these findings. The inclusion of deuterium (d3) is discussed in the context of its potential to alter metabolic stability, a factor primarily influencing pharmacokinetic profiles but rooted in the principles of enzymatic processing observable in vitro.

Introduction to 5'-Azido-5'-deoxythymidine-d3

The Landscape of Nucleoside Analogs

Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Their structural similarity to natural nucleosides allows them to be recognized and processed by cellular and viral enzymes. However, subtle modifications to the sugar moiety or the nucleobase enable them to disrupt nucleic acid synthesis or other critical cellular processes, leading to therapeutic effects. 3'-Azido-3'-deoxythymidine (AZT, Zidovudine) is a canonical example, whose success paved the way for the development of a vast library of related compounds.[1][2] The compound of focus here, 5'-Azido-5'-deoxythymidine, is a structural isomer of AZT, with the key azido group positioned at the 5' carbon of the deoxyribose ring instead of the 3' carbon.

Chemical Structure and Key Features

5'-Azido-5'-deoxythymidine-d3 is a synthetic analog of the natural nucleoside thymidine. Its defining features are:

  • 5'-Azido Group (-N3): The hydroxyl group at the 5' position is replaced by an azido group. This modification is central to its mechanism, as the 5'-hydroxyl is the site of initial phosphorylation required for activation. The presence of the azido group suggests it may act as a prodrug, potentially requiring metabolic alteration, or it may inhibit enzymes that recognize the 5' position.[3]

  • Deoxyribose Sugar: It retains the 2'-deoxyribose sugar characteristic of DNA precursors.

  • Thymine Base: The nucleobase is thymine, allowing it to be recognized by enzymes in the thymidine metabolic pathway.

  • Deuterium (d3) Labeling: The '-d3' designation indicates that three hydrogen atoms on the thymine methyl group have been replaced with deuterium.

The Rationale for Deuteration

Deuteration is a strategy used in drug development to improve pharmacokinetic properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymes that catalyze the cleavage of a C-H bond as part of drug metabolism will do so at a slower rate if that hydrogen is replaced by deuterium. This "kinetic isotope effect" can lead to reduced metabolic degradation and a longer half-life in vivo. While this effect is most pronounced in whole-organism studies, it can be observed in vitro in cell-based assays that possess metabolic competency or in assays using purified metabolic enzymes. For the core mechanism of action involving the non-metabolized parts of the molecule (e.g., binding of the triphosphate form to a polymerase), deuteration is not expected to alter the fundamental inhibitory activity.

The Core Mechanism: A Prodrug Pathway

Like most nucleoside analogs, 5'-Azido-5'-deoxythymidine is a prodrug that must be metabolically activated within the target cell to exert its biological effect. This activation occurs through a sequential phosphorylation cascade.

Intracellular Uptake

The molecule enters the cell via passive diffusion or, more commonly, through specific nucleoside transporter proteins embedded in the cell membrane. This process is generally efficient due to the molecule's resemblance to natural thymidine.

Metabolic Activation: The Phosphorylation Cascade

Once inside the cell, the analog is converted into its active triphosphate form by host cell kinases. This is a critical, and often rate-limiting, step.[4]

  • Monophosphorylation: The first phosphorylation is typically catalyzed by thymidine kinase (TK), which converts the nucleoside into its 5'-monophosphate.[4][5] For 5'-Azido-5'-deoxythymidine, this step is the most significant mechanistic hurdle. The presence of the 5'-azido group blocks the site for kinase activity. Therefore, it is plausible that the azido group must first be reduced to an amine (forming 5'-Amino-5'-deoxythymidine) before phosphorylation can occur. This reduction can be mediated by cellular reductases. 5'-Amino-5'-deoxythymidine has been shown to be a substrate for certain viral kinases.[6][7]

  • Diphosphorylation: The monophosphate is then converted to the diphosphate by thymidylate kinase (TMPK).[4] This step can be inefficient for nucleoside analogs and may represent a bottleneck in the activation pathway.[5]

  • Triphosphorylation: Finally, nucleoside diphosphate kinase (NDPK) catalyzes the formation of the active 5'-triphosphate derivative.[8]

This putative activation pathway highlights the complexity of the compound's mechanism, which may be cell-type dependent based on the expression and substrate specificity of the required enzymes.

Metabolic_Activation_Pathway cluster_cell Intracellular Space cluster_target Molecular Targets Prodrug 5'-Azido-5'-dT-d3 Reduced 5'-Amino-5'-dT-d3 Prodrug->Reduced Cellular Reductases MP 5'-Amino-5'-dTMP-d3 Reduced->MP Thymidine Kinase (TK) DP 5'-Amino-5'-dTDP-d3 MP->DP Thymidylate Kinase (TMPK) TP 5'-Amino-5'-dTTP-d3 (Active Form) DP->TP NDPK Target Reverse Transcriptase PARP Other Polymerases TP->Target Inhibition & Chain Termination

Caption: Putative metabolic activation of 5'-Azido-5'-deoxythymidine-d3.

Molecular Targets and In Vitro Inhibitory Action

The activated triphosphate metabolite is the species responsible for interacting with molecular targets. Research on 5'-Azido-5'-deoxythymidine and related compounds has identified several potential targets.

Inhibition of Viral and Bacterial Enzymes

Studies have shown that 5'-azido nucleoside analogs can be potent inhibitors of specific microbial enzymes. For instance, 5'-Azido-5'-deoxythymidine is an inhibitor of Mycobacterium tuberculosis thymidylate monophosphate kinase (TMPKmt), an enzyme essential for DNA synthesis in the bacterium.[3] This suggests a potential application as an anti-tuberculosis agent. The azido group in this context enhances the molecule's ability to inhibit target enzymes like reverse transcriptase.[3]

Inhibition of Viral Reverse Transcriptase (RT)

Drawing parallels from the extensively studied 3'-AZT, the triphosphate form of 5'-Amino-5'-deoxythymidine can act as an inhibitor of viral reverse transcriptase, the enzyme essential for retroviral replication.[1] The inhibition occurs via two primary mechanisms:

  • Competitive Inhibition: The triphosphate analog competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of the RT enzyme.[9][10] A high affinity for the enzyme (low Ki value) leads to potent inhibition.

  • DNA Chain Termination: If the RT enzyme incorporates the analog monophosphate into the growing viral DNA strand, it causes chain termination. This is because the 3'-hydroxyl group, which is necessary for forming the next phosphodiester bond, is present, but the incorporated analog at the 5' end of the chain would prevent ligation or further processing steps, effectively halting DNA synthesis. This contrasts with 3'-AZT, where the absence of the 3'-OH group is the direct cause of termination.[5][11]

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Interestingly, 5'-Azido-5'-deoxythymidine has also been identified as an inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair, genomic stability, and programmed cell death.[12] This activity is distinct from its role as a DNA synthesis inhibitor and suggests potential applications in cancer therapy, where PARP inhibitors are used to induce synthetic lethality in tumors with specific DNA repair defects.

Experimental Protocols for In Vitro Mechanistic Studies

To validate the proposed mechanism of action, a series of in vitro experiments are required. The following protocols provide a robust framework for this investigation.

Protocol: Reverse Transcriptase (RT) Inhibition Assay

Objective: To determine the concentration at which 5'-Azido-5'-deoxythymidine-d3 triphosphate (after synthesis) inhibits 50% of RT activity (IC50) and to determine the inhibition constant (Ki).

Methodology:

  • Reagent Preparation:

    • RT Enzyme: Purified recombinant HIV-1 reverse transcriptase.

    • Template/Primer: Poly(rA)-oligo(dT)12-18. The poly(rA) serves as the RNA template and oligo(dT) as the DNA primer.

    • Reaction Buffer: 50 mM Tris-HCl (pH 8.3), 50 mM KCl, 10 mM MgCl2, 1 mM DTT. The causality here is that Tris buffers the pH, KCl mimics physiological salt concentration, MgCl2 is a critical cofactor for the polymerase, and DTT prevents oxidative damage to the enzyme.

    • Substrates: Deoxythymidine triphosphate (dTTP) and radiolabeled [³H]-dTTP.

    • Inhibitor: Synthesized 5'-Amino-5'-deoxythymidine-d3 triphosphate, serially diluted.

  • Assay Procedure:

    • Set up reactions in a 96-well plate. To each well, add 25 µL of a master mix containing reaction buffer, RT enzyme, and the poly(rA)-oligo(dT) template/primer.

    • Add 5 µL of the serially diluted inhibitor to experimental wells. Add 5 µL of buffer to control wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of a substrate mix containing a fixed concentration of [³H]-dTTP and varying concentrations of cold dTTP (for Ki determination).

    • Incubate at 37°C for 60 minutes.

  • Termination and Detection:

    • Stop the reaction by adding 50 µL of ice-cold 10% trichloroacetic acid (TCA). This precipitates the newly synthesized DNA polymers.

    • Transfer the contents to a glass fiber filter plate and wash multiple times with 5% TCA to remove unincorporated [³H]-dTTP. This step is self-validating; only incorporated radioactivity will be retained.

    • Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

    • For Ki determination, perform a Lineweaver-Burk or Dixon plot analysis of reaction rates at different substrate and inhibitor concentrations.

RT_Inhibition_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detect 3. Detection & Analysis p1 Prepare Master Mix: Buffer, RT Enzyme, Poly(rA)-Oligo(dT) a1 Dispense Master Mix into 96-well plate p1->a1 p2 Prepare Serial Dilutions of Inhibitor (TP form) a2 Add Inhibitor or Control p2->a2 p3 Prepare Substrate Mix: [³H]-dTTP + cold dTTP a4 Initiate with Substrate Mix p3->a4 a1->a2 a3 Pre-incubate at 37°C a2->a3 a3->a4 a5 Incubate at 37°C (60 min) a4->a5 d1 Stop with Cold TCA a5->d1 d2 Filter & Wash Precipitate d1->d2 d3 Scintillation Counting d2->d3 d4 Calculate % Inhibition d3->d4 d5 Determine IC50 / Ki d4->d5

Caption: Experimental workflow for an in vitro RT inhibition assay.

Protocol: Cell-Based Antiviral Assay

Objective: To determine the effective concentration (EC50) of the parent compound (5'-Azido-5'-deoxythymidine-d3) required to inhibit viral replication in a cell culture model.

Methodology:

  • Cell Culture:

    • Use a susceptible cell line (e.g., MT-4 or CEM-SS cells for HIV).

    • Plate the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize for 24 hours.

  • Infection and Treatment:

    • Prepare serial dilutions of 5'-Azido-5'-deoxythymidine-d3.

    • Pre-treat the cells with the diluted compound for 2-4 hours. The causality is to allow the compound to be taken up and metabolized by the cells before the virus is introduced.

    • Infect the cells with a known titer of the virus (e.g., HIV-1 IIIB) at a specific multiplicity of infection (MOI).

    • Incubate the plates for 4-5 days under standard cell culture conditions (37°C, 5% CO2).

  • Quantification of Viral Replication:

    • Viral replication can be quantified by several methods:

      • p24 Antigen ELISA: Measure the amount of viral p24 capsid protein in the cell supernatant. This is a direct measure of new virus production.

      • Cytopathic Effect (CPE) Assay: For viruses that kill host cells, cell viability can be measured using reagents like MTT or CellTiter-Glo. A reduction in cell death indicates inhibition of viral replication.

      • Luciferase Reporter Assay: Use a recombinant virus that expresses a reporter gene like luciferase. Viral replication is quantified by measuring light output.

  • Cytotoxicity Assessment:

    • In a parallel plate, treat uninfected cells with the same serial dilutions of the compound.

    • After the same incubation period, measure cell viability to determine the 50% cytotoxic concentration (CC50). This is a critical self-validating control to ensure that the observed antiviral effect is not simply due to killing the host cells.

  • Data Analysis:

    • Calculate the EC50 from the viral replication data and the CC50 from the cytotoxicity data.

    • The Selectivity Index (SI) is calculated as CC50 / EC50. A higher SI value indicates a more promising therapeutic window.

Data Interpretation and Summary

The results from these assays provide quantitative measures of the compound's potency and selectivity.

Quantitative Analysis of Enzyme Inhibition

This table summarizes key kinetic parameters for 5'-Azido-5'-deoxythymidine and its parent compound, AZT, against various targets.

Compound/MetaboliteTarget EnzymeInhibition TypeKi Value (µM)IC50 Value (µM)Reference
AZT-TP HIV-1 Reverse TranscriptaseCompetitive vs dTTP0.0022 - 0.04~0.7 - 2.3[10][13]
AZT-TP Human DNA Polymerase αCompetitive vs dTTP230260[5][13]
AZT-TP Human DNA Polymerase γCompetitive vs dTTP~0.03 - 0.5-[9]
5'-Azido-5'-dT PARP-12-[12]
5'-Azido-5'-dT M. tb TMPKmt-(Potent Inhibitor)-[3]

Note: Data for the triphosphate form of 5'-Azido-5'-deoxythymidine is not widely available and must be determined experimentally.

Cell-Based Activity and Cytotoxicity
CompoundVirus/Cell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
AZT (Zidovudine) HIV-1 in MT-4 Cells~0.001 - 0.005>100>20,000[14][15]
AZT (Zidovudine) Human Lymphocytes->1000-[4]
5'-Azido-5'-dT Analog Herpes Simplex Virus(Active)(Low)-[16][17]

Conclusion

The in vitro mechanism of action for 5'-Azido-5'-deoxythymidine-d3 is multifaceted and characteristic of a nucleoside analog prodrug. Its activity is contingent upon intracellular metabolic processing, likely involving reduction of the 5'-azido group followed by a three-step phosphorylation cascade to yield the active triphosphate metabolite. This active form can then inhibit a range of important enzymes, including viral reverse transcriptases and bacterial kinases, through competitive inhibition and potential disruption of nucleic acid synthesis. Furthermore, the parent compound exhibits inhibitory activity against PARP, opening an avenue for investigation in oncology. The inclusion of deuterium is anticipated to enhance metabolic stability, a feature that can be quantified in cell-based or enzymatic assays involving cytochrome P450 or other metabolic enzyme systems. The experimental protocols and mechanistic framework provided in this guide serve as a robust foundation for researchers and drug development professionals to further explore the therapeutic potential of this and related 5'-substituted nucleoside analogs.

References

  • Larder, B. A., & Kemp, S. D. (1989). Multiple mutations in HIV-1 reverse transcriptase confer high-level resistance to zidovudine (AZT). Science, 246(4934), 1155–1158. [Link]

  • Reardon, J. E., & Miller, W. H. (1990). Human immunodeficiency virus 1 reverse transcriptase. Substrate and inhibitor kinetics with thymidine 5'-triphosphate and 3'-azido-3'-deoxythymidine 5'-triphosphate. Journal of Biological Chemistry, 265(33), 20302–20307. [Link]

  • Eriksson, B. F., Vrang, L., Bazin, H., Chattopadhyaya, J., & Oberg, B. (1987). Inhibition of the reverse transcriptase from HIV by 3'-azido-3'-deoxythymidine triphosphate and its threo analogue. Antimicrobial Agents and Chemotherapy, 31(4), 600–604. [Link]

  • Chen, M. S., & Oshana, S. C. (1992). Selective action of 4'-azidothymidine triphosphate on reverse transcriptase of human immunodeficiency virus type 1 and human DNA polymerases alpha and beta. Biochemical Pharmacology, 44(2), 257–263. [Link]

  • Rigourd, M., Lanchy, J. M., Le Grice, S. F., Ehresmann, B., Ehresmann, C., & Marquet, R. (2000). Inhibition of the initiation of HIV-1 reverse transcription by 3'-azido-3'-deoxythymidine. Journal of Biological Chemistry, 275(35), 26944–26951. [Link]

  • Furman, P. A., Fyfe, J. A., St. Clair, M. H., Weinhold, K., Rideout, J. L., Freeman, G. A., ... & Barry, D. W. (1986). Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase. Proceedings of the National Academy of Sciences, 83(21), 8333-8337. [Link]

  • Sommadossi, J. P., Carlisle, R., & Schinazi, R. F. (1988). Genotoxic activity of azidothymidine (AZT) in in vitro systems. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 206(2), 175-180. [Link]

  • Surmounting Cytarabine-resistance in acute myeloblastic leukemia cells and specimens with a synergistic combination of hydroxyurea and azidothymidine. (2020). ResearchGate. [Link]

  • De Clercq, E., & Holý, A. (2003). Synthesis and antiviral activity of some 5'-N-phthaloyl-3'-azido-2',3'-dideoxythymidine analogues. Antiviral Chemistry and Chemotherapy, 14(3), 139-144. [Link]

  • Lin, T. S., Neenan, J. P., Cheng, Y. C., & Prusoff, W. H. (1976). Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs. Journal of Medicinal Chemistry, 19(4), 495–498. [Link]

  • Kitamura, K., Furuya, K., & Yoshida, S. (2006). Induction of thymidine phosphorylase expression by AZT contributes to enhancement of 5'-DFUR cytotoxicity. Cancer Letters, 244(2), 239-246. [Link]

  • Furman, P. A., Fyfe, J. A., St. Clair, M. H., Weinhold, K., Rideout, J. L., Freeman, G. A., ... & Broder, S. (1986). Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase. Proceedings of the National Academy of Sciences of the United States of America, 83(21), 8333–8337. [Link]

  • Chen, M. S., Shiau, G. T., & Prusoff, W. H. (1980). 5'-Amino-5'-deoxythymidine: synthesis, specific phosphorylation by herpesvirus thymidine kinase, and stability to pH of the enzymically formed diphosphate derivative. Antimicrobial Agents and Chemotherapy, 18(3), 433–436. [Link]

  • Monno, L., Angarano, G., Appice, A., Carbonara, S., & Pastore, G. (1997). In vitro antimicrobial properties of azidothymidine (AZT). Chemioterapia, 16(5), 415-418. [Link]

  • Lin, T. S., Shen, Z. Y., August, E. M., Brankovan, V., Yang, H., Ghazzouli, I., & Prusoff, W. H. (1989). Synthesis and antiviral activity of several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine, 3'-azido-2',3'-dideoxyuridine, 3'-azido-2',3'-dideoxy-5-halouridines, and 3'-deoxythymidine against human immunodeficiency virus and Rauscher-murine leukemia virus. Journal of Medicinal Chemistry, 32(8), 1891–1895. [Link]

  • CG in vitro anti-HIV activities. (AZT, azido-3 -deoxythymidine; ELISA,...). (n.d.). ResearchGate. Retrieved from [Link]

  • Saran, A., & Srivastava, S. (1991). Conformation of azidothymidine: an anti-AIDS drug. Journal of Biosciences, 16(1-2), 11-20. [Link]

  • Carlo-Stella, C., Mangoni, L., Almici, C., Cottafavi, L., Garau, D., & Rizzoli, V. (1992). Azidothymidine and interferon-alpha in vitro effects on hematopoiesis: protective in vitro activity of IL-1 and GM-CSF. Experimental Hematology, 20(10), 1155–1159. [Link]

  • Chen, M. S., Shiau, G. T., & Prusoff, W. H. (1980). 5'-Amino-5'-deoxythymidine: synthesis, specific phosphorylation by herpesvirus thymidine kinase, and stability to pH of the enzymically formed diphosphate derivative. Antimicrobial Agents and Chemotherapy, 18(3), 433-436. [Link]

  • Lin, T. S., Neenan, J. P., Cheng, Y. C., & Prusoff, W. H. (1976). Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs. OSTI.GOV. [Link]

  • Grolleau, A., Gothot, A., & Soubrier, F. (1998). An in vitro nucleoside analog screening method for cancer gene therapy. Cancer Gene Therapy, 5(5), 319-325. [Link]

  • Lambin, P., Marples, B., Fertil, B., Malaise, E. P., & Fowler, J. F. (1994). Azidothymidine (AZT) as a potential modifier of radiation response in vitro. International Journal of Radiation Biology, 65(3), 327–335. [Link]

  • Illustration of the role of thymidine kinase (TK) in the salvage... (n.d.). ResearchGate. Retrieved from [Link]

  • Furman, P. A., Fyfe, J. A., St. Clair, M. H., Weinhold, K., Rideout, J. L., Freeman, G. A., ... & Broder, S. (1986). Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase. PNAS. [Link]

  • Sommadossi, J. P., Carlisle, R., & Schinazi, R. F. (1989). Cellular pharmacology of 3'-azido-3'-deoxythymidine with evidence of incorporation into DNA of human bone marrow cells. Molecular Pharmacology, 36(1), 9-14. [Link]

  • Dr.Oracle. (2025, February 12). What is the mechanism of action of Zidovudine (azidothymidine, AZT) in relation to DNA replication, RNA transcription, and RNA replication?. Dr.Oracle. [Link]

  • Lewis, W., & Dalakas, M. C. (1995). In vitro studies of the toxicity of nucleoside analogues used in the treatment of HIV infection. Journal of the American Medical Association, 273(1), 81-87. [Link]

  • Da Rosa, E. C., Quines, C. B., Rosa, H., ... & Nogueira, C. W. (2023). Antiviral Effect of 5′-Arylchalcogeno-3-aminothymidine Derivatives in SARS-CoV-2 Infection. MDPI. [Link]

  • Alcolea Palafox, M. (2017). 5-iodo-2′-deoxyuridine and the natural nucleoside 2′-deoxythymidine using MP2 and DFT methods: conformational analysis, crystal simulations, DNA pairs and possible behaviour. Scilit. [Link]

  • Cox, S., & Harmenberg, J. (1990). Comparison of the Intracellular Metabolism of 3′-Azido-3′-Deoxythymidine and 3′-Fluoro-3′-Deoxythymidine in Lymphocytes in the Presence of 5-Fluoro-2′-Deoxyuridine. Amanote Research. [Link]

  • Kumar, S., Singh, S., Misra, S., ... & Singh, R. K. (2023). In vitro and in vivo antiplasmodial evaluation of sugar-modified nucleoside analogues. Scientific Reports, 13(1), 12151. [Link]

  • Kumar, S., Singh, S., Misra, S., ... & Singh, R. K. (2023). In vitro and in vivo antiplasmodial evaluation of sugar-modified nucleoside analogues. Research Square. [Link]

Sources

Exploratory

Core Analysis of 5'-Azido-5'-deoxythymidine-d3: Exact Mass and Isotopic Purity

An In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction In the landscape of modern drug development and metabolic research, stable isotope-labeled compounds are indispensable tools. 5'...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern drug development and metabolic research, stable isotope-labeled compounds are indispensable tools. 5'-Azido-5'-deoxythymidine-d3 is a deuterated analogue of a key nucleoside intermediate, frequently employed in the synthesis of oligonucleotide-based therapeutics and as an internal standard in quantitative bioanalysis using mass spectrometry.[1][2][3] The azide functional group provides a versatile handle for "click chemistry" modifications, while the deuterium labeling introduces a precise mass shift without significantly altering the compound's chemical properties.[4]

This guide provides an in-depth technical overview of two critical quality attributes for 5'-Azido-5'-deoxythymidine-d3: its exact mass and its isotopic purity. For researchers using this compound as an internal standard, inaccurate characterization can lead to significant errors in quantification.[5] For those using it in synthesis, a comprehensive understanding of its isotopic composition is crucial for ensuring the quality of the final active pharmaceutical ingredient (API).[6] We will explore the theoretical underpinnings and provide practical, field-proven methodologies for the precise determination of these parameters, grounded in the principles of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical and Isotopic Properties

A precise understanding begins with the fundamental physicochemical properties of the molecule. The introduction of three deuterium atoms in place of hydrogen atoms results in a predictable increase in the compound's exact mass.

PropertyNon-Labeled (d0)Deuterated (d3)Data Source(s)
Chemical Formula C₁₀H₁₃N₅O₄C₁₀H₁₀D₃N₅O₄[7][8][9]
Average Molecular Weight 267.24 g/mol 270.26 g/mol [8][9]
Monoisotopic (Exact) Mass 267.09675 u270.11553 uCalculated
CAS Number (Non-Labeled) 19316-85-9Not Applicable[7][8][9]

Note: The exact mass is calculated using the most abundant isotopes: C (12.000000), H (1.007825), D (2.014102), N (14.003074), O (15.994915).

Workflow for Comprehensive Characterization

The complete characterization of 5'-Azido-5'-deoxythymidine-d3 is a multi-step process that ensures both structural integrity and isotopic purity. The workflow integrates orthogonal analytical techniques to build a complete and trustworthy profile of the compound.

G cluster_0 Phase 1: Initial Verification cluster_1 Phase 2: Isotopic Purity Assessment cluster_2 Phase 3: Data Integration & Reporting Sample Sample Receipt: 5'-Azido-5'-deoxythymidine-d3 Struct_ID Structural Confirmation (¹H NMR, ¹³C NMR) Sample->Struct_ID Verify chemical structure Exact_Mass Exact Mass Determination (LC-HRMS) Struct_ID->Exact_Mass Confirm formula MS_Purity Mass Spectrometry Analysis (Relative Abundance of Isotopologues) Exact_Mass->MS_Purity Proceed to isotopic analysis NMR_Purity NMR Analysis (Positional Enrichment) Exact_Mass->NMR_Purity Calculation Purity Calculation & Data Consolidation MS_Purity->Calculation Quantify isotopologue distribution NMR_Purity->Calculation Quantify site-specific enrichment Report Final Certificate of Analysis (CoA) Calculation->Report Generate final report G cluster_0 HRMS Workflow A 1. Prepare Dilute Sample (e.g., 1 µg/mL in ACN/H₂O) B 2. Inject into LC-HRMS System A->B C 3. Acquire Full Scan Data (Resolution > 60,000) B->C D 4. Extract Ion Chromatograms for d0, d1, d2, d3 Isotopologues C->D E 5. Integrate Peak Areas D->E F 6. Correct for Natural ¹³C Abundance E->F G 7. Calculate Isotopic Purity from Corrected Areas F->G

Sources

Foundational

Stability of isotopic labeling in 5'-Azido-5'-deoxythymidine-d3

An In-Depth Technical Guide to the Stability of 5'-Azido-5'-deoxythymidine-d3 Abstract Isotopically labeled compounds are indispensable tools in drug metabolism, pharmacokinetics (DMPK), and quantitative bioanalysis, ser...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stability of 5'-Azido-5'-deoxythymidine-d3

Abstract

Isotopically labeled compounds are indispensable tools in drug metabolism, pharmacokinetics (DMPK), and quantitative bioanalysis, serving as tracers and internal standards.[1][2][3] 5'-Azido-5'-deoxythymidine (Zidovudine or AZT), a cornerstone in antiretroviral therapy, and its deuterated analogs are frequently used in research and development. This guide provides a comprehensive technical overview of the stability of 5'-Azido-5'-deoxythymidine-d3 (AZT-d3), focusing on the potential for both isotopic and chemical degradation. We will explore the underlying chemical principles, present field-proven experimental protocols for stability assessment, and detail the analytical methodologies required for accurate quantification. This document is intended for researchers, analytical scientists, and drug development professionals who utilize deuterated nucleoside analogs and require a robust framework for ensuring their integrity.

Introduction: The Significance of Isotopic and Chemical Stability

The utility of an isotopically labeled compound such as AZT-d3 is predicated on its structural and isotopic integrity. Any degradation of the molecule or exchange of the deuterium label can lead to erroneous experimental results, particularly in quantitative mass spectrometry where the labeled analog serves as an internal standard.[4] Therefore, a thorough understanding and validation of its stability under various conditions are not merely procedural formalities but are critical for data reliability.

This guide addresses two primary facets of stability:

  • Isotopic Stability: The resilience of the Carbon-Deuterium (C-D) bonds against exchange with protons from the surrounding environment (e.g., solvents).

  • Chemical Stability: The resistance of the overall molecular structure to degradation through pathways such as hydrolysis, oxidation, and photolysis.

We will first examine the structure of AZT-d3 and the theoretical basis for its stability before delving into practical, validated protocols for its assessment.

Molecular Structure and Labeled Position

The deuterium atoms in 5'-Azido-5'-deoxythymidine-d3 are located on the methyl group at the C5 position of the thymine base. This specific placement is crucial as it is generally less susceptible to chemical exchange compared to other positions.

Caption: Chemical structure of 5'-Azido-5'-deoxythymidine-d3.

Core Principles of Stability

Isotopic Stability: The C-D Bond

A common concern with deuterated compounds is the potential for the deuterium to exchange with protons from its environment, a process known as H/D exchange.[5][6] The stability of a C-D bond is significantly influenced by its chemical environment (e.g., pH, adjacent functional groups) and the kinetic isotope effect (KIE).

  • Kinetic Isotope Effect (KIE): The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond.[7] Consequently, reactions involving the cleavage of a C-D bond typically proceed at a slower rate than the equivalent C-H bond cleavage.[7][8] This effect imparts a degree of inherent stability to the deuterium label.

  • Mechanism of Exchange: For the methyl group on the thymine ring, the most plausible mechanism for H/D exchange would be a base-catalyzed process involving the formation of an intermediate carbanion. However, the C-H (and C-D) bonds of this methyl group are not particularly acidic and do not readily undergo deprotonation under typical physiological or analytical conditions (e.g., neutral pH). Significant exchange would likely require harsh basic conditions that are not encountered during standard use.[6][9]

Expert Insight: While isotopic exchange is always a theoretical possibility, the deuterium labels on the thymine methyl group of AZT-d3 are considered highly stable. The primary stability risk for this molecule lies in the chemical degradation of its core structure, not the loss of the isotopic label.

Chemical Stability: Degradation of the AZT Moiety

The chemical stability of AZT-d3 is expected to mirror that of its non-labeled parent, zidovudine. Extensive studies on zidovudine have identified several key degradation pathways under forced conditions.[10][11]

  • Hydrolytic Degradation:

    • Acidic Conditions (e.g., 1N HCl): Leads to the formation of multiple degradation products, including cleavage of the glycosidic bond to yield thymine.[11]

    • Basic Conditions (e.g., 1N NaOH): Promotes the formation of 3'-amino-3'-deoxythymidine (AMT), a known toxic catabolite, through the reduction of the azide group.[10][11]

    • Neutral Conditions: Degradation is significantly slower but can occur under elevated temperatures.[11]

  • Photolytic Degradation: Exposure to UV and visible light can induce significant degradation, generating a complex mixture of products, including AMT.[10][11][12]

  • Oxidative Degradation: Zidovudine has been shown to be relatively stable to oxidative stress.[11]

The following diagram illustrates the major postulated degradation pathways for the zidovudine core structure.

Degradation_Pathway AZT Zidovudine (AZT) Thymine Thymine AZT->Thymine Acid Hydrolysis (Glycosidic Cleavage) DP1 3'-amino-3'-deoxythymidine (AMT) (Toxic Catabolite) AZT->DP1 Base Hydrolysis / Photolysis (Azide Reduction) DP2 Other Hydrolysis Products AZT->DP2 Neutral / Acid Hydrolysis DP3 Photodegradation Products AZT->DP3 UV / Visible Light Stability_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (Forced Degradation) cluster_storage 3. ICH Storage (Long-Term & Accelerated) cluster_analysis 4. Analysis at Time Points cluster_eval 5. Data Evaluation Prep Prepare stock solution of AZT-d3 in a suitable solvent (e.g., Methanol) Batches Aliquot into separate vials for each stress condition and time point Prep->Batches Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Batches->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Oxidation Oxidation (e.g., 3% H₂O₂, RT) Thermal Thermal (e.g., 80°C in solution/solid) Photo Photolytic (ICH Q1B light exposure) LongTerm Long-Term 25°C / 60% RH Batches->LongTerm Accelerated Accelerated 40°C / 75% RH Sampling Pull samples at pre-defined intervals (e.g., T=0, 1, 3, 6 months) Photo->Sampling Accelerated->Sampling Quench Neutralize/Quench reaction (if applicable) Sampling->Quench Analysis Analyze by LC-MS/MS and/or qNMR Quench->Analysis Purity Assess Chemical Purity: Calculate % remaining AZT-d3 Identify/quantify degradants Analysis->Purity Isotopic Assess Isotopic Stability: Monitor m/z for parent ion Check for loss of deuterium (M-1, M-2, M-3)

Caption: Experimental workflow for a comprehensive stability assessment of AZT-d3.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways and to establish the stability-indicating nature of the analytical method.

Methodology:

  • Preparation: Prepare a solution of AZT-d3 in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 N NaOH. Incubate at 60°C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Incubate a vial of the stock solution at 80°C for 48 hours. Also, store the solid compound at 80°C.

    • Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [13]3. Sample Analysis: At the end of the exposure period, cool the samples to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 10 µg/mL) and analyze immediately by LC-MS/MS. A T=0 (unstressed) sample should be analyzed as a control.

Protocol 2: Long-Term and Accelerated Stability Study

Objective: To evaluate the stability of AZT-d3 under recommended storage conditions and to predict its shelf-life.

Methodology:

  • Sample Preparation: Prepare multiple, tightly sealed vials of both solid AZT-d3 and a solution of AZT-d3 (e.g., in anhydrous methanol at 1 mg/mL).

  • Storage Conditions: Place the vials in validated stability chambers set to the following ICH conditions. [13][14] * Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule: Pull samples for analysis at specified time points.

    • Accelerated: 0, 3, and 6 months.

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter. [15]4. Analysis: Analyze the samples for purity (assay) and degradation products using a validated stability-indicating LC-MS/MS method. Assess isotopic stability by monitoring the mass spectrum of the parent ion.

Analytical Methodologies

The cornerstone of any stability study is a robust, validated analytical method capable of separating the parent compound from all potential degradation products and confirming isotopic purity.

Technique Primary Purpose Key Parameters & Rationale
HPLC-MS/MS Separation & Quantification: The primary stability-indicating method.Column: C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) for good retention and separation of the polar parent and degradants.
Mobile Phase: Gradient elution with water and acetonitrile (both with 0.1% formic acid) to resolve compounds with varying polarities.
MS Detection: Electrospray Ionization (ESI) in positive mode. Use Multiple Reaction Monitoring (MRM) for quantification of AZT-d3 and known degradants. Full scan MS is used to detect unknown degradants.
qNMR Isotopic Purity & Assay: An orthogonal method for absolute quantification.Rationale: qNMR can determine the purity and isotopic enrichment of AZT-d3 without a reference standard. It is particularly useful for confirming the initial T=0 sample integrity. [6]
Method: Compare the integral of a specific AZT-d3 proton signal against the integral of a certified, high-purity internal standard with a known concentration. The absence or reduction of the methyl proton signal confirms deuteration.

Data Interpretation & Best Practices

  • Chemical Purity: Report as "% Assay" relative to the initial (T=0) concentration. Any degradation product exceeding the identification threshold (e.g., 0.1%) should be characterized.

  • Isotopic Stability: In the mass spectrum of the parent ion, the molecular ion cluster should remain unchanged. The appearance or growth of signals corresponding to the loss of one or more deuterium atoms (M-1, M-2, M-3) would indicate isotopic exchange. For AZT-d3, this is highly unlikely under standard conditions but must be monitored as part of a rigorous validation.

  • Handling and Storage: Based on known degradation pathways, AZT-d3 should be stored protected from light in a well-sealed container at controlled room temperature or refrigerated. For long-term storage, keeping the material as a solid in a desiccated environment at -20°C is recommended. Solutions should be prepared fresh or stored for short periods at low temperatures.

Conclusion

5'-Azido-5'-deoxythymidine-d3 is a robust molecule for its intended applications in research and development. The deuterium labels on the thymine methyl group are isotopically stable under typical experimental and storage conditions due to the strength of the C-D bond and the lack of a facile exchange mechanism. The primary stability liability is the chemical degradation of the core zidovudine structure, which is susceptible to hydrolysis (particularly under acidic and basic conditions) and photolysis.

By implementing a comprehensive stability program based on ICH guidelines, including forced degradation and long-term studies, and employing validated, stability-indicating analytical methods like HPLC-MS/MS, researchers can ensure the integrity of their AZT-d3 material. This diligence is paramount for generating reliable, accurate, and reproducible scientific data in the fields of drug metabolism, bioanalysis, and clinical research.

References

  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved March 27, 2026, from [Link]

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved March 27, 2026, from [Link]

  • Li, S., et al. (2024). Effects of UV/PMS oxidation on the degradation of zidovudine: kinetics, degradation products, and reaction pathways. Environmental Science: Water Research & Technology. Retrieved March 27, 2026, from [Link]

  • Kumar, N., et al. (2017). Stability behaviour of antiretroviral drugs and their combinations. 6: evidence of formation of potentially toxic degradation products of zidovudine under hydrolytic and photolytic conditions. RSC Advances. Retrieved March 27, 2026, from [Link]

  • PharmGKB. (n.d.). Zidovudine Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved March 27, 2026, from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (n.d.). Postulated degradation pathway of zidovudine (ZDV) into degradation products Z1–Z9. Retrieved March 27, 2026, from [Link]

  • Pharmaceuticals and Medical Devices Agency. (n.d.). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved March 27, 2026, from [Link]

  • Royal Society of Chemistry. (2017). Stability behaviour of antiretroviral drugs and their combinations. 6: evidence of formation of potentially toxic degradation products of zidovudine under hydrolytic and photolytic conditions. RSC Publishing. Retrieved March 27, 2026, from [Link]

  • U.S. Food & Drug Administration. (2025, June 24). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved March 27, 2026, from [Link]

  • RosDok. (n.d.). Development of Hydrogen Isotope Exchange Methodologies for the Deuteration of Aromatic Substrates. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (n.d.). Two-Step Synthesis of a 5′-Azidothymidine Building Block for the Assembly of Oligonucleotides for Triazole-Forming Ligations. Retrieved March 27, 2026, from [Link]

  • MDPI. (2021, May 18). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Retrieved March 27, 2026, from [Link]

  • SciELO. (2023, April 14). The deuteration of organic compounds as a tool to teach chemistry. Retrieved March 27, 2026, from [Link]

  • PubMed. (n.d.). Synthesis of a photoaffinity analog of 3'-azidothymidine, 5-azido-3'-azido-2',3'-dideoxyuridine. Interactions with herpesvirus thymidine kinase and cellular enzymes. Retrieved March 27, 2026, from [Link]

  • PubMed. (n.d.). Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase. Retrieved March 27, 2026, from [Link]

  • Thieme Chemistry. (n.d.). Azide-modified Nucleosides as Versatile Tools for Bioorthogonal Labeling and Functionalization. Retrieved March 27, 2026, from [Link]

  • PubMed. (2011, December 15). The use of stable isotope labelling for the analytical chemistry of drugs. Retrieved March 27, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Retrieved March 27, 2026, from [Link]

  • MDPI. (2014, February 21). A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. Retrieved March 27, 2026, from [Link]

  • PubMed. (1995, March 15). Cytotoxicity of 3'-azido-3'-deoxythymidine correlates with 3'-azidothymidine-5'-monophosphate (AZTMP) levels.... Retrieved March 27, 2026, from [Link]

  • PNAS. (2022, August 22). Nucleotide excision repair removes thymidine analog 5-ethynyl-2′-deoxyuridine from the mammalian genome. Retrieved March 27, 2026, from [Link]

  • AACR Journals. (1992, August 1). Azidothymidine-induced Cytotoxicity and Incorporation into DNA in the Human Colon Tumor Cell Line HCT-8 Is Enhanced by Methotrexate in Vitro and in Vivo. Retrieved March 27, 2026, from [Link]

  • Moravek, Inc. (n.d.). An Overview of Stable-Labeled Compounds & Their Applications. Retrieved March 27, 2026, from [Link]

  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved March 27, 2026, from [Link]

  • Indian Academy of Sciences. (n.d.). Conformation of azidothymidine: an anti-AIDS drug. Retrieved March 27, 2026, from [Link]

  • Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved March 27, 2026, from [Link]

  • Chemicals Knowledge Hub. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (n.d.). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Retrieved March 27, 2026, from [Link]

  • LookChem. (2022, August 5). A general synthesis of 5′-azido-5′-2′,3′-O-isopropylidene nucleosides. Retrieved March 27, 2026, from [Link]

  • National Center for Biotechnology Information. (2025, November 17). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Retrieved March 27, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 5'-Azido-5'-deoxythymidine-d3 (AZT-d3) as a Stable Isotope-Labeled Internal Standard for LC-MS/MS Bioanalysis

Introduction & Rationale Zidovudine (AZT), a foundational nucleoside analog reverse transcriptase inhibitor (NRTI), requires rigorous pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM) to optimize dosin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Zidovudine (AZT), a foundational nucleoside analog reverse transcriptase inhibitor (NRTI), requires rigorous pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM) to optimize dosing regimens in HIV-infected populations[1]. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, quantifying polar NRTIs from complex biological matrices (like human plasma) presents a significant analytical challenge. Endogenous phospholipids and proteins co-elute with early-retaining analytes, causing unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source.

To guarantee analytical trustworthiness and meet stringent regulatory guidelines, this protocol utilizes 5'-Azido-5'-deoxythymidine-d3 (AZT-d3) as a Stable Isotope-Labeled Internal Standard (SIL-IS). Because AZT-d3 shares the exact physicochemical properties of AZT but differs by 3 atomic mass units (amu), it co-elutes chromatographically and experiences the exact same matrix effects as the target analyte[1][2]. This transforms the assay into a self-validating quantitative system where the ratio of analyte to internal standard remains constant, regardless of source ionization fluctuations.

Mechanistic Principles of SIL-IS Correction

The primary cause of assay failure in LC-MS/MS is uncorrected matrix effects. When co-eluting matrix components enter the ESI source, they compete with the analyte for available charge droplets. By introducing AZT-d3 prior to sample extraction, any loss in AZT signal due to ion suppression is perfectly mirrored by an identical loss in the AZT-d3 signal.

SIL_IS_Mechanism M1 Co-eluting Matrix Components M2 Ion Suppression in ESI Source M1->M2 Competes for charge M3 AZT Signal Fluctuation M2->M3 Affects analyte M4 AZT-d3 Signal Fluctuation M2->M4 Affects IS equally M5 Constant Ratio (AZT / AZT-d3) M3->M5 Normalization M4->M5 Normalization

Mechanistic logic of how AZT-d3 normalizes ESI ion suppression to ensure accurate quantitation.

Physicochemical & Mass Spectrometric Parameters

The +3 Da mass shift provided by the three deuterium atoms on the thymine methyl group is critical. It is large enough to prevent isotopic overlap from the natural heavy isotopes ( 13 C, 15 N) of the unlabeled AZT, ensuring no cross-talk between the analyte and the IS channels[1][3].

Table 1: Optimized MRM Transitions and Collision Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Zidovudine (AZT) 268.1127.04515
AZT-d3 (SIL-IS) 271.1130.04515

Note: The product ion represents the cleavage of the protonated molecular ion [M+H]+ to yield the thymine base (127.0 for AZT, 130.0 for AZT-d3)[1][3].

Experimental Protocol: LC-MS/MS Workflow

Bioanalytical_Workflow S1 1. Plasma Sample + AZT-d3 (IS) S2 2. Solid Phase Extraction (Oasis HLB) S1->S2 Homogenization S3 3. Reversed-Phase LC (Isocratic/Gradient) S2->S3 Elution & Reconstitution S4 4. ESI-MS/MS (Positive MRM) S3->S4 Chromatographic Separation S5 5. Data Quantitation (Peak Area Ratio) S4->S5 MRM Transitions

Step-by-step bioanalytical workflow for AZT quantification using AZT-d3 and solid-phase extraction.

Reagent & Standard Preparation
  • Prepare primary stock solutions of AZT and AZT-d3 in HPLC-grade methanol at a concentration of 1.0 mg/mL.

  • Dilute the AZT-d3 stock to create a working internal standard (IS) solution of 500 ng/mL in 50% aqueous methanol.

Sample Preparation (Solid-Phase Extraction)

Expert Insight (Causality): While protein precipitation (PPT) is faster, it fails to remove lysophosphatidylcholines, which cause severe ion suppression for early-eluting polar compounds. Oasis HLB (Hydrophilic-Lipophilic Balance) polymeric cartridges are chosen here because they provide superior retention and cleanup for polar NRTIs like AZT, yielding >92% recovery[1].

  • Aliquot 100 µL of human plasma into a clean microcentrifuge tube.

  • Add 20 µL of the AZT-d3 working IS solution (500 ng/mL) and vortex vigorously for 10 seconds to ensure equilibration.

  • Condition Oasis HLB 1cc (30 mg) cartridges with 1.0 mL methanol, followed by 1.0 mL MS-grade water.

  • Load the spiked plasma sample onto the conditioned cartridge.

  • Wash the sorbent bed with 1.0 mL of 5% methanol in water to elute highly polar endogenous interferences.

  • Elute the target analytes with 1.0 mL of 100% methanol.

  • Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to autosampler vials.

Chromatographic Conditions

Expert Insight (Causality): A Phenomenex Synergi Hydro-RP column is recommended. Its polar endcapping enhances the retention of highly polar NRTIs compared to standard C18 phases, moving the analytes away from the solvent front where residual matrix effects are most severe[1][3].

  • Analytical Column: Phenomenex Synergi Hydro-RP (2.0 × 150 mm, 4 µm) or equivalent.

  • Mobile Phase A: 0.1% Acetic acid in MS-grade water. (Causality: Acidic modifiers promote efficient [M+H]+ protonation in positive ESI mode, boosting sensitivity[1][3].)

  • Mobile Phase B: 100% Acetonitrile.

  • Elution Profile: Isocratic elution at 15% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5.0 µL.

Mass Spectrometry Conditions
  • Ionization Mode: ESI Positive (+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 500°C.

  • Ion Spray Voltage: 4500 V.

Method Validation & Performance Metrics

When executing this protocol with AZT-d3 as the SIL-IS, the method robustly satisfies the FDA and EMA bioanalytical method validation guidelines. The high sensitivity allows for a lower limit of quantitation (LLOQ) of 1 ng/mL using only 100 µL of plasma[1][3].

Table 2: Typical Validation Metrics (Based on Literature Benchmarks)

Validation ParameterTypical Performance (AZT)FDA/EMA Acceptance Criteria
Linear Dynamic Range 1.0 – 3000 ng/mLR² ≥ 0.99
Intra-day Precision (CV%) ≤ 8.3%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -4.2% to +8.3%± 15% (± 20% at LLOQ)
Extraction Recovery (SPE) 92.3%Consistent across all QC levels

Troubleshooting & Expert Insights

  • Deuterium Isotope Effect: Deuterated compounds can occasionally exhibit a slight chromatographic shift (fractional baseline separation from the unlabeled drug) on high-resolution UHPLC columns due to the slightly weaker dispersion forces of C-D bonds compared to C-H bonds. If AZT and AZT-d3 do not perfectly co-elute, matrix effects may not be perfectly canceled. Using the recommended isocratic method (15% Acetonitrile) ensures strict co-elution.

  • Cross-Talk Prevention: Ensure the mass spectrometer's collision cell is properly exhausted (appropriate CAD gas settings) to prevent "ghost" peaks or cross-talk between the m/z 130 and m/z 127 product ions during rapid MRM switching.

  • Autosampler Stability: Both AZT and AZT-d3 demonstrate excellent stability. Extracted samples reconstituted in the mobile phase remain stable on the autosampler (4°C) for at least 72 hours, facilitating high-throughput overnight batch processing[2].

References

  • Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma Biomedical Chromatography (PMC3326179) URL:[Link]

  • Development and Validation of the First Liquid Chromatography-Tandem Mass Spectrometry Assay for Simultaneous Quantification of Multiple Antiretrovirals in Meconium Analytical Chemistry (PMC3572851) URL:[Link]

Sources

Application

Application Note: High-Precision LC-MS/MS Quantification of Zidovudine (AZT) Using 5'-Azido-5'-deoxythymidine-d3

Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Clinical Pharmacologists Matrix: Human Plasma Analytes: Zidovudine (AZT), 5'-Azido-5'-deoxythymidine-d3 (AZT-d3) Executive Summary Zidovudine (AZT), a n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Clinical Pharmacologists Matrix: Human Plasma Analytes: Zidovudine (AZT), 5'-Azido-5'-deoxythymidine-d3 (AZT-d3)

Executive Summary

Zidovudine (AZT), a nucleoside reverse transcriptase inhibitor (NRTI), remains a cornerstone in antiretroviral therapy for HIV-1 infection and prevention of maternal-fetal transmission. Accurate pharmacokinetic profiling and therapeutic drug monitoring (TDM) of AZT require highly sensitive and reproducible bioanalytical methods.

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of AZT in human plasma[1]. By utilizing 5'-Azido-5'-deoxythymidine-d3 (AZT-d3) as a stable isotope-labeled internal standard (SIL-IS), this method establishes a self-validating analytical system that mathematically neutralizes matrix effects, corrects for extraction recovery variances, and ensures high-fidelity quantification down to 1 ng/mL[2].

Mechanistic Principles: The Causality of AZT-d3 Selection

In electrospray ionization (ESI), co-eluting endogenous plasma components (e.g., phospholipids) often compete with the target analyte for charge, leading to unpredictable ion suppression or enhancement.

Why AZT-d3? AZT-d3 incorporates three deuterium atoms on the methyl group of its thymine ring[3]. This specific isotopic labeling provides three critical bioanalytical advantages:

  • Chromatographic Co-elution: Unlike structural analog internal standards, AZT-d3 exhibits near-identical lipophilicity to AZT. It co-elutes precisely with the analyte, ensuring both molecules are exposed to the exact same matrix environment in the ESI source at the exact same time.

  • Mass Resolution: The +3 Da mass shift (m/z 271.1 vs. 268.1) is sufficient to prevent isotopic cross-talk. The natural M+3 isotopic contribution of AZT to the AZT-d3 channel is negligible, preserving the linear dynamic range.

  • Fragmentation Fidelity: During collision-induced dissociation (CID), both molecules undergo cleavage of the N-glycosidic bond. AZT yields a thymine product ion at m/z 127.0, while AZT-d3 yields a deuterated thymine product ion at m/z 130.0. This parallel fragmentation ensures identical collision energy optimization[1].

Fragmentation ESI ESI Source (+) Protonation [M+H]+ Q1_A Q1: AZT Precursor m/z 268.1 ESI->Q1_A Q1_B Q1: AZT-d3 Precursor m/z 271.1 ESI->Q1_B CID Q2: Collision Cell N2 Gas (CID) Q1_A->CID Q1_B->CID Q3_A Q3: Thymine m/z 127.0 CID->Q3_A Cleavage of N-glycosidic bond Q3_B Q3: Thymine-d3 m/z 130.0 CID->Q3_B Cleavage of N-glycosidic bond

MRM fragmentation pathway of AZT and AZT-d3 via collision-induced dissociation.

Experimental Design & Workflow

To achieve maximum sensitivity and eliminate phospholipid-induced ion suppression, a Solid Phase Extraction (SPE) methodology is employed. Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents provide superior recovery (>92%) compared to standard protein precipitation[2].

Workflow A 1. Aliquot Plasma (100 µL) B 2. Spike SIL-IS (AZT-d3, 500 ng/mL) A->B C 3. SPE Extraction (Oasis HLB 1cc) B->C D 4. N2 Evaporation & Reconstitution C->D E 5. LC Separation (Hydro-RP Column) D->E F 6. ESI-MS/MS (Positive MRM) E->F G 7. Data Processing (AZT/AZT-d3 Ratio) F->G

LC-MS/MS sample preparation and analysis workflow for AZT using AZT-d3.

Step-by-Step Protocol

Reagents and Materials
  • Standards: Zidovudine (AZT) reference standard; Zidovudine-d3 (AZT-d3) internal standard[3].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Glacial Acetic Acid.

  • Extraction: Oasis HLB 1cc (30 mg) SPE cartridges.

  • Matrix: K2-EDTA human plasma.

Sample Preparation (Solid Phase Extraction)

Rationale: SPE removes salts, proteins, and phospholipids that cause matrix effects, ensuring the self-validating IS response remains consistent across all patient samples.

  • Aliquot: Transfer 100 µL of human plasma into a clean 1.5 mL microcentrifuge tube.

  • Spike IS: Add 20 µL of AZT-d3 working solution (500 ng/mL in 50% MeOH). Vortex for 10 seconds.

  • Condition SPE: Pass 1 mL of MeOH through the HLB cartridge, followed by 1 mL of LC-MS grade water. Do not let the sorbent dry.

  • Load: Apply the spiked plasma sample to the cartridge. Draw through at a low vacuum (approx. 1 mL/min).

  • Wash: Wash the cartridge with 1 mL of 5% MeOH in water to remove polar interferences.

  • Elute: Elute the analytes with 1 mL of 100% MeOH into a clean glass collection tube.

  • Evaporate: Dry the eluate under a gentle stream of nitrogen (N2) at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of Mobile Phase A (0.1% acetic acid in water). Vortex for 30 seconds and transfer to an autosampler vial.

Liquid Chromatography Conditions
  • Analytical Column: Phenomenex Synergi Hydro-RP (2.0 × 150 mm, 4 µm)[2].

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.25 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 15% B (Isocratic hold to focus polar analytes)

    • 1.0 - 4.0 min: Ramp to 90% B (Elute lipophilic matrix components)

    • 4.0 - 5.0 min: Hold at 90% B

    • 5.0 - 5.1 min: Return to 15% B

    • 5.1 - 8.0 min: Re-equilibration

  • Injection Volume: 10 µL.

Quantitative Data & Instrument Parameters

Detection is performed using a triple quadrupole mass spectrometer equipped with an ESI source operating in positive ion mode.

Table 1: Optimized MRM Transitions and MS Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)
AZT (Quantifier) 268.1127.01004516
AZT (Qualifier) 268.1110.01004528
AZT-d3 (IS) 271.1130.01004516

Note: Source temperature set to 500°C; Ion Spray Voltage set to 5500V.

Table 2: Assay Validation Metrics[2]
ParameterMetric / Acceptance CriteriaObserved Performance
Linear Dynamic Range 1.0 to 3000 ng/mLR² > 0.998
Lower Limit of Quantitation (LLOQ) Signal-to-Noise (S/N) ≥ 101.0 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)≤ 8.5%
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-4.2% to +8.3%
Extraction Recovery Consistent across concentrations92.3% (AZT), 93.1% (AZT-d3)

Trustworthiness: Establishing a Self-Validating System

To ensure absolute data integrity and comply with FDA/EMA bioanalytical guidelines, this protocol functions as a self-validating system through the following mandatory checks:

  • Isotopic Cross-Talk Verification:

    • Action: Inject an Upper Limit of Quantification (ULOQ) sample of AZT (3000 ng/mL) without the AZT-d3 internal standard.

    • Validation: The response in the AZT-d3 MRM channel must be < 5% of the nominal IS response used in the assay. This proves that the natural M+3 isotopes of AZT are not falsely elevating the internal standard signal.

  • Internal Standard Response Tracking:

    • Action: Monitor the absolute peak area of AZT-d3 across all blanks, calibrators, QCs, and unknown patient samples.

    • Validation: The IS area must remain within ± 20% of the mean IS area of the calibration standards. A sudden drop in IS response indicates severe matrix suppression (e.g., a patient with high lipid content or co-medications), triggering automatic sample re-extraction or dilution.

  • Carryover Assessment:

    • Action: Inject a double-blank (matrix without AZT or AZT-d3) immediately following the ULOQ calibrator.

    • Validation: The AZT peak area in the blank must be ≤ 20% of the LLOQ peak area, ensuring high-concentration samples do not contaminate subsequent injections.

References

  • Rower, J. E., Klein, B., Bushman, L. R., & Anderson, P. L. (2012). Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma. Biomedical Chromatography, 26(1), 12-20.[Link]

  • P., V., & K., S. (2024). Sensitive Quantification of Antiretroviral Trio in Plasma: Lamivudine, Zidovudine, and Nevirapine by LC-MS/MS with Abacavir. International Journal of Pharmaceutical Quality Assurance, 15(01), 357-365.[Link]

Sources

Method

Application Note: A Robust Protocol for the Preparation and HPLC Analysis of 5'-Azido-5'-deoxythymidine-d3

Abstract This application note provides a detailed protocol for the preparation and analysis of 5'-Azido-5'-deoxythymidine-d3 (AZT-d3) samples for High-Performance Liquid Chromatography (HPLC) with UV detection. As a deu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed protocol for the preparation and analysis of 5'-Azido-5'-deoxythymidine-d3 (AZT-d3) samples for High-Performance Liquid Chromatography (HPLC) with UV detection. As a deuterated analog of an important nucleoside derivative, accurate and reproducible quantification is critical in various research and development settings, including pharmacokinetic studies and as an internal standard. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive workflow from sample handling to data acquisition. The methodologies are grounded in established principles for nucleoside analog analysis, ensuring scientific integrity and reliable results.

Introduction: The Analytical Challenge

5'-Azido-5'-deoxythymidine is a crucial nucleoside derivative and a synthetic intermediate for antiviral prodrugs.[1] Its deuterated form, 5'-Azido-5'-deoxythymidine-d3, is often employed as an internal standard in quantitative bioanalytical assays due to its similar chemical properties and distinct mass. The azido group, while useful for applications like click chemistry and bio-conjugation, introduces specific considerations for sample handling and stability.[2][3] Furthermore, like many nucleoside analogs, achieving optimal chromatographic separation requires careful selection of column chemistry and mobile phase composition to ensure symmetric peak shapes and reproducible retention times.[4]

This document outlines a robust Reversed-Phase HPLC (RP-HPLC) method, leveraging common laboratory equipment and reagents. The principles discussed are derived from validated methods for the closely related compound Zidovudine (AZT), providing a strong and reliable foundation for the analysis of its deuterated analog.[5][6][7][8]

Pre-analytical Considerations: Ensuring Sample Integrity

Before beginning the sample preparation, it is imperative to understand the physicochemical properties of AZT-d3 to prevent degradation and ensure accurate quantification.

  • Stability: 5'-Azido-5'-deoxythymidine is stable for at least four years when stored correctly.[1] Azido-nucleosides are generally stable under physiological conditions.[2] However, strong acidic or alkaline conditions should be avoided during sample preparation, as they can lead to hydrolysis.[9][10] Forced degradation studies on similar nucleosides have shown susceptibility to acidic and alkaline environments.[11][12]

  • Solubility: The compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[1] For HPLC analysis, the final sample should be dissolved in a solvent compatible with the mobile phase to prevent precipitation in the injection port and column. A mixture of water and an organic solvent like methanol or acetonitrile is a common and effective diluent.[6]

Experimental Workflow: From Stock to Injection

The overall workflow is designed to be systematic and reproducible, minimizing potential sources of error.

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis A 1. Reagent & Mobile Phase Preparation B 2. Primary Stock Solution (in DMSO or Methanol) A->B Use HPLC-grade solvents C 3. Working Standard Solutions (Serial Dilution) B->C Ensure complete dissolution D 4. Final Sample Dilution (in Mobile Phase) C->D Use mobile phase as diluent E 5. Filtration (0.22 µm Syringe Filter) D->E Remove particulates G 7. Sample Injection E->G Transfer to autosampler vial F 6. System Equilibration F->G Confirm stable baseline H 8. Data Acquisition G->H Monitor at 260-270 nm

Caption: Workflow for AZT-d3 Sample Preparation and Analysis.

Detailed Protocols

Materials and Reagents
  • 5'-Azido-5'-deoxythymidine-d3 (Reference Standard)

  • Methanol (HPLC Grade)[5][8]

  • Acetonitrile (HPLC Grade)[5][6]

  • Ammonium Acetate (ACS Grade or higher)

  • Deionized Water (18.2 MΩ·cm)

  • Syringe Filters (0.22 µm, PTFE or Nylon)

  • Autosampler Vials with Septa

Protocol 1: Preparation of Mobile Phase

The choice of mobile phase is critical for achieving good separation of nucleoside analogs.[4] A buffered mobile phase helps maintain a consistent pH, which is important for reproducible retention times and peak shapes. Ammonium acetate is a volatile buffer, making it suitable for potential future work with mass spectrometry (LC-MS).[13]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Weigh out the appropriate amount of ammonium acetate.

    • Dissolve in 1 L of deionized water.

    • Filter through a 0.22 µm membrane filter.

  • Mobile Phase B: Acetonitrile.

  • Isocratic Mobile Phase: A mixture of Mobile Phase A and Mobile Phase B. A common starting point for zidovudine is a ratio of 60:40 (v/v) of buffer to acetonitrile.[6] Another option is a mixture of methanol and a buffer.[7][8]

Protocol 2: Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental for generating a reliable calibration curve.

  • Primary Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of the AZT-d3 reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve in a small amount of methanol or DMSO, then dilute to the mark with methanol.[14] Ensure complete dissolution, using sonication if necessary.[13] This stock solution should be stored at a low temperature (e.g., -20°C) when not in use.

  • Working Stock Solution (e.g., 100 µg/mL):

    • Transfer 1 mL of the Primary Stock Solution into a 10 mL volumetric flask.

    • Dilute to the mark with the mobile phase to be used for the analysis.

  • Calibration Curve Standards (e.g., 1-50 µg/mL):

    • Perform serial dilutions from the Working Stock Solution using the mobile phase as the diluent.[6] Prepare at least five concentration levels.

    • For example, to prepare a 10 µg/mL standard, transfer 1 mL of the 100 µg/mL Working Stock into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

Protocol 3: Final Sample Preparation and Filtration

This final step ensures the sample is suitable for injection into the HPLC system.

  • Prepare the final sample dilution to fall within the range of the calibration curve.

  • Prior to injection, filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column or system.[14]

  • Transfer the filtered sample into an appropriate autosampler vial.

HPLC Method Parameters

The following parameters are based on established methods for zidovudine and other nucleoside analogs and serve as an excellent starting point for method development.[5][6][7][8][13]

ParameterRecommended SettingRationale & Key Considerations
HPLC System Any standard HPLC with UV detectorA system with a bio-inert flow path can be advantageous for analyzing phosphorylated compounds to prevent metal-phosphate interactions, though not strictly necessary for this nucleoside.[15]
Column C18 Reverse-Phase, 250 x 4.6 mm, 5 µmC18 columns are widely used and have proven effective for separating zidovudine and related compounds.[5][6][7]
Mobile Phase Isocratic: 10 mM Ammonium Acetate : Acetonitrile (60:40, v/v)This composition provides a good balance of polarity for retaining and eluting the analyte. The ratio can be optimized to adjust retention time.[6] Other options include methanol/acetonitrile or methanol/buffer mixtures.[5][8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.[5][7][8]
Column Temperature Ambient or controlled at 25-30 °CMaintaining a constant temperature ensures retention time stability.[6]
UV Detection 260 - 270 nmZidovudine shows maximum absorbance around 266-270 nm. A wavelength in this range will provide high sensitivity.[5][6]
Injection Volume 10 - 20 µLThe volume can be adjusted based on sample concentration and detector sensitivity.[5][13]

Justification of Methodological Choices

The logic behind this protocol is to provide a self-validating system built on proven analytical principles.

Logic cluster_cause Method Choice cluster_effect Expected Outcome A RP-HPLC with C18 Column E Good retention of polar nucleoside analog A->E B Buffered Mobile Phase (Ammonium Acetate) F Symmetric peak shape & reproducible retention time B->F C UV Detection at ~267 nm G High sensitivity and selectivity for thymidine chromophore C->G D Isocratic Elution H Simple, robust, and rapid analysis D->H

Caption: Rationale for key HPLC method parameters.

  • Reverse-Phase Chromatography (C18): 5'-Azido-5'-deoxythymidine is a moderately polar molecule. A C18 stationary phase provides sufficient hydrophobic interaction to retain the analyte from a highly aqueous mobile phase, allowing for effective separation from more polar impurities.[7][8]

  • Buffered Mobile Phase: The use of a buffer like ammonium acetate controls the pH of the mobile phase.[6] This is crucial because the ionization state of the analyte can affect its retention time. A stable pH ensures that run-to-run and day-to-day variability is minimized.

  • UV Detection: The thymidine base within the molecule contains a chromophore that strongly absorbs UV light. The absorbance maximum for zidovudine is consistently reported in the 260-270 nm range, providing a sensitive and selective means of detection.[5][6]

  • Isocratic Elution: For a single analyte analysis, an isocratic mobile phase (constant composition) is simpler, more robust, and often results in a more stable baseline compared to a gradient elution.[6][7] This is suitable when analyzing a purified standard.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the preparation and HPLC analysis of 5'-Azido-5'-deoxythymidine-d3. By leveraging established methods for the closely related compound zidovudine and adhering to fundamental principles of analytical chemistry, researchers can achieve accurate, reproducible, and reliable results. The detailed steps and justifications herein are intended to empower scientists to implement this method with confidence and adapt it as necessary for their specific applications.

References

  • METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF ZIDOVUDINE - IJRPC. (n.d.). Retrieved from [Link]

  • Som Shankar Dubey et al. (2017). Stability Indicating Method Development and Validation of Lamivudine, Zidovudine and Nevirapine by Using HPLC. Der Pharma Chemica, 9(3), 16-26. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Mixture of dT Oligonucleotides on BIST A Column. Retrieved from [Link]

  • Development and Validation by RP-HPLC Method for Estimation of Zidovudine in Bulk and Its Pharmaceutical Dosage Form. (2013, March 26). ResearchGate. Retrieved from [Link]

  • A new RP-HPLC method development and validation for simultaneous estimation of zidovudine and efavirenz in a pharmaceutical dosa. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Green HPLC quantification method of lamivudine, zidovudine and nevirapine with identification of related substances in tablets. (2022, October 1). Taylor & Francis Online. Retrieved from [Link]

  • Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Nucleoside Analogs: A Review of Its Source and Separation Processes. (2023, October 12). MDPI. Retrieved from [Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). (2016, November 30). PubMed. Retrieved from [Link]

  • Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. (n.d.). PMC. Retrieved from [Link]

  • HPLC-UV analysis of thymidine and deoxyuridine in plasma of patients with thymidine phosphorylase deficiency. (2014, February 15). PubMed. Retrieved from [Link]

  • Analytical Strategies for Nucleosides and Nucleotides in Food: Advances in Sample Preparation and Separation Technologies with Emerging Challenges. (2025, May 27). Taylor & Francis Online. Retrieved from [Link]

  • HPLC analysis of [ 3 H]dU metabolism in the perfused heart. (n.d.). ResearchGate. Retrieved from [Link]

  • Amino-5'-deoxythymidine: synthesis, specific phosphorylation by herpesvirus thymidine kinase, and stability to pH of the enzymically formed diphosphate derivative. (1980, September). PubMed. Retrieved from [Link]

  • Radkov, A. (2022, December 16). Nucleoside analysis with high performance liquid chromatography (HPLC). protocols.io. Retrieved from [Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). (n.d.). PMC. Retrieved from [Link]

  • A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. (2014, February 21). MDPI. Retrieved from [Link]

  • HPLC-DAD Analysis of Nucleotides Using a Fully Inert Flowpath. (n.d.). Agilent. Retrieved from [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplastic Agent by LCMS-MS. (2023, December 25). Impactfactor.org. Retrieved from [Link]

Sources

Application

Metabolic tracing with 5'-Azido-5'-deoxythymidine-d3 stable isotopes

Application Note: Metabolic Tracing and Intracellular Pharmacokinetics of Zidovudine using 5'-Azido-5'-deoxythymidine-d3 (AZT-d3) Introduction & Mechanistic Context Zidovudine (AZT), a nucleoside analog reverse transcrip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Metabolic Tracing and Intracellular Pharmacokinetics of Zidovudine using 5'-Azido-5'-deoxythymidine-d3 (AZT-d3)

Introduction & Mechanistic Context

Zidovudine (AZT), a nucleoside analog reverse transcriptase inhibitor (NRTI), remains a foundational compound in antiviral pharmacology. To exert its therapeutic effect, AZT acts as a prodrug that must be activated by intracellular phosphorylation in target cells (e.g., lymphocytes) to form its active triphosphate metabolite, AZT-TP[1]. Accurate quantification of these intracellular metabolites is notoriously challenging due to their low physiological concentrations, rapid enzymatic degradation, and severe matrix effects during mass spectrometric analysis.

Stable isotope tracing using 5'-Azido-5'-deoxythymidine-d3 (AZT-d3) provides an elegant, self-validating analytical solution. By incorporating three deuterium atoms, AZT-d3 exhibits a +3 Da mass shift compared to unlabeled AZT. This allows it to serve as a perfect internal standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Because AZT-d3 shares the exact physicochemical properties of the parent drug, it co-elutes chromatographically and dynamically corrects for ion suppression and extraction inefficiencies[2]. Furthermore, AZT-d3 can be utilized as a metabolic tracer to map the flux of thymidine salvage pathways and to differentiate exogenous drug metabolism from endogenous nucleotide pools.

The Intracellular Phosphorylation Cascade

The pharmacological activation of AZT is entirely dependent on host cellular kinases. Understanding this pathway is critical for designing time-course tracing experiments:

  • Initial Phosphorylation: Cytosolic Thymidine Kinase 1 (TK1) is responsible for the conversion of AZT into AZT-monophosphate (AZT-MP)[1].

  • Rate-Limiting Step: Thymidylate Kinase (TMPK) phosphorylates AZT-MP to AZT-diphosphate (AZT-DP). Because AZT-MP is a poor substrate for TMPK, AZT-MP tends to accumulate intracellularly, making this the critical bottleneck in the pathway.

  • Final Activation: Nucleoside Diphosphate Kinase (NDPK) rapidly converts AZT-DP to the active AZT-triphosphate (AZT-TP), which subsequently competes with endogenous thymidine triphosphate to terminate viral DNA chain elongation[1].

Cascade AZT Zidovudine (AZT) AZTMP AZT-MP AZT->AZTMP TK1 AZTDP AZT-DP (Accumulates) AZTMP->AZTDP TMPK (Rate-Limiting) AZTTP AZT-TP (Active) AZTDP->AZTTP NDPK RT HIV Reverse Transcriptase AZTTP->RT Chain Termination

Caption: Intracellular phosphorylation cascade of Zidovudine (AZT) to its active triphosphate form.

Experimental Workflow for AZT-d3 Metabolic Tracing

To trace the metabolic flux or quantify the steady-state pharmacokinetics of AZT and its phosphorylated derivatives, a rigorous protocol must be employed. The workflow is designed to prevent the hydrolysis of labile phosphate groups while maximizing extraction recovery.

Workflow Step1 1. Cell Culture & Dosing (Spike AZT & AZT-d3) Step2 2. Cell Lysis & Quenching (Cold 70% Methanol) Step1->Step2 Step3 3. Metabolite Extraction (Centrifugation & N2 Drying) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode & IP-RP) Step3->Step4 Step5 5. Data Processing (Isotope Ratio Analysis) Step4->Step5

Caption: Experimental workflow for AZT-d3 metabolic tracing and LC-MS/MS quantification.

Step-by-Step Protocol: LC-MS/MS Quantification of AZT Metabolites

Cell Culture and Isotope Spiking

Causality: Peripheral Blood Mononuclear Cells (PBMCs) are utilized as they are the primary physiological target cells for HIV infection and NRTI uptake.

  • Culture PBMCs at a density of 2×106 cells/mL in RPMI-1640 medium.

  • Dose cells with the desired concentration of unlabeled AZT (e.g., 10 µM) to initiate the metabolic time-course.

  • For absolute quantification: Spike AZT-d3 directly into the extraction lysis buffer (not the culture media) to act as an internal standard.

  • For metabolic flux analysis: Pulse the cells with AZT-d3 directly in the media to trace the deuterium label through the phosphorylation cascade over time.

Quenching and Cell Lysis

Causality: Intracellular nucleotides have half-lives on the order of seconds to minutes. Immediate quenching is mandatory to arrest kinase and phosphatase activity, ensuring the captured metabolite pool reflects the exact moment of sampling.

  • Rapidly centrifuge the cell suspension (400 × g, 5 min, 4°C) and discard the supernatant.

  • Instantly resuspend the cell pellet in 400 µL of ice-cold 70% Methanol containing 50 ng/mL AZT-d3 (Internal Standard)[3]. Why 70% Methanol? It efficiently precipitates cellular proteins (denaturing phosphatases) while maintaining sufficient aqueous content to solubilize highly polar triphosphate metabolites.

  • Vortex vigorously for 3 minutes to ensure complete membrane disruption[3].

Extraction and Sample Preparation

Causality: Removing cellular debris and concentrating the sample improves the signal-to-noise ratio and protects the LC column from lipid fouling.

  • Centrifuge the lysate at 14,000 rpm for 5 to 15 minutes at 4°C to pellet the precipitated proteins[3].

  • Transfer the metabolite-rich supernatant to a clean 1.5 mL microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas. While standard protocols may use 40°C[3], it is highly recommended to dry at room temperature or 4°C when preserving thermolabile AZT-TP.

  • Reconstitute the dried extract in 100 µL of mobile phase A (e.g., 10 mM Ammonium Acetate, pH 8.5), vortex mix, and transfer to an autosampler vial[3].

LC-MS/MS Analytical Method

Causality: Phosphorylated metabolites are highly polar and do not retain well on standard C18 columns. An Ion-Pairing Reversed-Phase (IP-RP) chromatography approach using a volatile ion-pairing agent like dimethylhexylamine (DMHA) is required to enhance the retention and separation of MP, DP, and TP forms.

Chromatographic Conditions:

  • Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM DMHA + 5 mM Ammonium Acetate in Water (pH 8.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 50% B over 8 minutes.

Mass Spectrometry Parameters: Operate the mass spectrometer (e.g., SCIEX QTRAP) in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM)[3].

Table 1: Representative MRM Transitions for AZT and Metabolites

AnalytePrecursor Ion [M-H]- (m/z)Product Ion (m/z)Collision Energy (V)Role
AZT 266.1223.1-15Parent Drug
AZT-d3 269.1226.1-15Internal Standard / Tracer
AZT-MP 346.179.0-35Monophosphate Metabolite
AZT-DP 426.179.0-40Diphosphate Metabolite
AZT-TP 506.179.0-45Active Triphosphate

Note: The m/z 79.0 product ion corresponds to the metaphosphate anion ( PO3−​ ), a universal and highly sensitive fragment for phosphorylated nucleotides in negative mode.

Data Interpretation and Validation

When using AZT-d3 as an internal standard, the concentration of AZT in the sample is determined by the peak area ratio of AZT to AZT-d3, plotted against a calibration curve. Because AZT-d3 shares the exact physicochemical properties of AZT, it experiences identical ionization suppression from the biological matrix (e.g., phospholipids in the PBMC extract), ensuring self-validating, highly accurate quantification[2].

If AZT-d3 is used as a metabolic tracer, the appearance of AZT-MP-d3 (m/z 349.1), AZT-DP-d3 (m/z 429.1), and AZT-TP-d3 (m/z 509.1) over time allows researchers to calculate the precise intracellular flux rates of TK1, TMPK, and NDPK, isolating the exogenous drug's kinetics from any basal nucleotide fluctuations.

References

  • Source: nih.
  • Source: nih.
  • Source: sciex.
  • Source: nih.

Sources

Method

Application Note: In Vitro Cell Culture Assays Utilizing 5'-Azido-5'-deoxythymidine-d3 (AZT-d3)

Executive Summary The accurate quantification of antiretroviral (ARV) intracellular metabolism and the mechanistic tracking of nucleoside reverse transcriptase inhibitor (NRTI)-induced toxicity are foundational to modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of antiretroviral (ARV) intracellular metabolism and the mechanistic tracking of nucleoside reverse transcriptase inhibitor (NRTI)-induced toxicity are foundational to modern antiviral drug development. 5'-Azido-5'-deoxythymidine-d3 (Zidovudine-d3 or AZT-d3) serves as a critical stable isotope-labeled internal standard (SIL-IS) in these workflows[1]. By incorporating three deuterium atoms, AZT-d3 provides a mass shift of +3 Da while retaining the exact physicochemical, chromatographic, and ionization properties of unlabeled AZT.

This application note provides field-proven, self-validating protocols for utilizing AZT-d3 in micro-LC-MS/MS pharmacokinetic profiling and in vitro mitochondrial toxicity assays.

Mechanistic Rationale & Experimental Causality

The Self-Validating Nature of AZT-d3 in LC-MS/MS

In cell-based assays, extracting intracellular metabolites from complex biological matrices (e.g., cell lysates) introduces significant variability due to protein binding, extraction losses, and ion suppression in the mass spectrometer source. By spiking AZT-d3 into the lysis buffer before extraction, the protocol becomes a self-validating system[1][2]. Any matrix effect or physical loss that impacts the target analyte (AZT) will identically impact the SIL-IS (AZT-d3). The ratio of the MS/MS peak areas remains constant, ensuring absolute quantitative accuracy regardless of sample-to-sample recovery fluctuations.

Tracking AZT Phosphorylation and Mitochondrial Toxicity

AZT is a prodrug that requires intracellular phosphorylation by host kinases (TK1/TK2) to reach its active triphosphate form (AZT-TP), which inhibits HIV-1 reverse transcriptase[3]. However, the intermediate metabolite, AZT-monophosphate (AZT-MP), has a poor affinity for thymidylate kinase. This kinetic bottleneck causes AZT-MP to accumulate intracellularly[3].

This accumulation is the primary causal agent for NRTI-induced mitochondrial toxicity. High levels of AZT-MP downregulate mitochondrial thymidine kinase 2 (TK2) and deoxyguanosine kinase (dGK), leading to mitochondrial DNA (mtDNA) depletion, reactive oxygen species (ROS) generation, and ultimately, cellular toxicity[3][4].

Pathway AZT Zidovudine (AZT) AZTMP AZT-Monophosphate (Accumulation) AZT->AZTMP TK1 / TK2 AZTTP AZT-Triphosphate (Active Form) AZTMP->AZTTP Kinases Tox Mitochondrial Toxicity (mtDNA Depletion) AZTMP->Tox Inhibits TK2 RT HIV-1 Reverse Transcriptase Inhibition AZTTP->RT Chain Termination

Caption: Intracellular phosphorylation pathway of AZT leading to efficacy and mitochondrial toxicity.

Protocol 1: Intracellular Pharmacokinetic Profiling via Micro-LC-MS/MS

This protocol details the extraction and quantification of AZT from human peripheral blood mononuclear cells (PBMCs) or continuous cell lines (e.g., MT-4, HepG2) using AZT-d3 as the internal standard.

Materials & Reagents
  • Cell Line: PBMCs or HepG2 cells.

  • Compounds: Zidovudine (AZT) and Zidovudine-d3 (AZT-d3, ≥98% isotopic purity)[1].

  • Extraction Buffer: 70% cold methanol (MeOH) in LC-MS grade water, pre-spiked with 50 ng/mL AZT-d3.

Step-by-Step Methodology
  • Cell Seeding & Dosing: Seed cells at 1×106 cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO₂. Dose cells with varying concentrations of AZT (e.g., 0.1 μM to 10 μM) for 24 hours.

  • Harvesting: Aspirate the media and wash the cell monolayer three times with ice-cold PBS to halt metabolism and remove extracellular drug.

  • Lysis & IS Integration: Add 500 µL of the Extraction Buffer (containing the AZT-d3 IS) directly to the cells. Causality Note: Adding the IS at the exact moment of lysis ensures that any subsequent degradation or precipitation loss is mathematically normalized.

  • Protein Precipitation: Scrape the cells, transfer the lysate to a microcentrifuge tube, and vortex aggressively for 3 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cellular debris and precipitated proteins[2].

  • Sample Reconstitution: Transfer 200 µL of the clear supernatant to a 96-well microplate. Evaporate to dryness under nitrogen gas at 40°C, then reconstitute in 200 µL of 10:90 (v/v) methanol:water[2].

  • LC-MS/MS Injection: Inject 10 µL into a micro-LC-MS/MS system equipped with a C18 core-shell column.

G A In Vitro Cell Culture (PBMCs / HepG2) B Drug Dosing (AZT Treatment) A->B C Lysis & IS Spiking (Add AZT-d3) B->C D LC-MS/MS Quantification C->D

Caption: Workflow for AZT-d3 integrated in vitro cell culture and LC-MS/MS analysis.

Protocol 2: In Vitro Mitochondrial Toxicity & Lactate Assay

Because AZT-MP accumulation causes mitochondrial dysfunction, measuring extracellular lactate production is a highly reliable, non-destructive surrogate marker for mitochondrial toxicity. When oxidative phosphorylation is impaired, cells shift to anaerobic glycolysis, producing excess lactic acid[5].

Step-by-Step Methodology
  • Cell Selection: Utilize HepG2 (hepatoblastoma) cells or human Skeletal Muscle Cells (SkMCs), as clinical AZT toxicity frequently manifests as hepatotoxicity and myopathy[5].

  • Prolonged Exposure: Seed cells in 96-well plates. Treat with AZT (10 μM to 300 μM) for up to 14 days. Replace media containing fresh drug every 3 days. Causality Note: Mitochondrial toxicity from NRTIs is a delayed phenomenon requiring multiple cell divisions to manifest mtDNA depletion; acute 24-hour assays will yield false negatives.

  • Lactate Quantification: On day 14, collect the culture supernatant. Use a colorimetric L-Lactate assay kit (measuring absorbance at 450 nm).

  • Normalization: Lyse the remaining cells in the well to quantify total protein content (via BCA assay). Normalize lactate production to total cellular protein to account for any cell death caused by the drug.

  • Expected Outcome: Treatment with high-dose AZT (e.g., 300 μM) typically results in a >200% increase in normalized lactate synthesis compared to vehicle controls, validating the mitochondrial impairment[5].

Data Presentation & Quality Control

To ensure rigorous validation of the LC-MS/MS assay, specific Multiple Reaction Monitoring (MRM) transitions must be optimized. The following table summarizes the quantitative parameters for AZT and its deuterated counterpart.

Table 1: Micro-LC-MS/MS MRM Parameters for AZT and AZT-d3 [2]

AnalytePrecursor Ion (Q1) [Da]Product Ion (Q3) [Da]Collision Energy (CE)Cell Exit Potential (CXP)Purpose
Zidovudine (AZT) 268.099127.019 V8 VTarget Quantitation
Zidovudine-d3 271.077129.919 V8 VInternal Standard (SIL-IS)

Note: The +3 Da shift in Q1 and the corresponding shift in the Q3 fragment confirm that the deuterium label is retained on the fragment ion, ensuring high selectivity.

Table 2: Expected Quality Control (QC) Validation Parameters

Validation MetricAcceptance CriteriaRationale
Matrix Effect (ME) 85% - 115%Corrected by AZT-d3 IS. Ensures cellular lipids/proteins do not suppress ionization.
Extraction Recovery > 70%Assesses the efficiency of the cold methanol protein precipitation step.
Linearity ( R2 ) > 0.995Confirms the assay's dynamic range (typically 1 ng/mL to 5000 ng/mL).

References

  • Zidovudine Induces Downregulation of Mitochondrial Deoxynucleoside Kinases: Implications for Mitochondrial Toxicity of Antiviral Nucleoside Analogs National Institutes of Health (PMC)[Link]

  • Zidovudine phosphorylation and mitochondrial toxicity in vitro PubMed (NIH)[Link]

  • Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors Antimicrobial Agents and Chemotherapy (ASM)[Link]

  • Simultaneous determination of 14 antiretroviral drugs in plasma by micro-LC-MS/MS for therapeutic drug monitoring MSACL[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 5'-Azido-5'-deoxythymidine-d3 synthesis

Welcome to the specialized troubleshooting and methodology center for the synthesis of 5'-Azido-5'-deoxythymidine-d3 . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the specialized troubleshooting and methodology center for the synthesis of 5'-Azido-5'-deoxythymidine-d3 . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific kinetic and thermodynamic bottlenecks associated with the 5'-azidation of deuterium-labeled nucleosides.

Unlike standard aliphatic azidations, nucleoside chemistry is heavily dictated by the conformational dynamics of the ribose/deoxyribose ring and the nucleophilicity of the pyrimidine base. This guide breaks down the causality behind common failures—such as intramolecular cyclization and isotope scrambling—and provides a self-validating protocol to ensure high-yield, high-purity synthesis.

Diagnostic Workflow for Low Yields

Before altering your chemical equivalents, use the decision tree below to diagnose the mechanistic failure in your current synthetic route.

G Start Start: Low Yield in 5'-Azidation CheckSM Is Thymidine-d3 fully consumed? Start->CheckSM CheckByprod Identify Major Byproduct via LC-MS CheckSM->CheckByprod Yes CheckActivation Check 5'-OH Activation Step CheckSM->CheckActivation No Byprod1 2,5'-anhydrothymidine-d3 (Intramolecular Cyclization) CheckByprod->Byprod1 Byprod2 3',5'-Di-substituted Product (Poor Selectivity) CheckByprod->Byprod2 Sol3 Ensure strictly anhydrous conditions, use fresh MsCl/TsCl CheckActivation->Sol3 Sol1 Increase [NaN3] to 5 eq, use anhydrous DMF at 85°C Byprod1->Sol1 Sol2 Limit MsCl to 1.02 eq, maintain T < 0°C Byprod2->Sol2

Diagnostic workflow for troubleshooting low yields in 5'-azidation of thymidine-d3.

Troubleshooting FAQs

Q1: Why is my overall yield of 5'-azido-5'-deoxythymidine-d3 consistently below 40% despite complete consumption of the starting material? Causality: The most common cause of yield loss during the azidation of 5'-O-activated thymidine (e.g., 5'-O-mesyl or 5'-O-tosyl) is a competing intramolecular cyclization. The C2 carbonyl oxygen of the thymine ring acts as an internal nucleophile, attacking the activated 5'-carbon to form a 2,5'-anhydrothymidine-d3 byproduct. Because this intramolecular reaction is entropically favored, it easily outcompetes the external azide nucleophile if conditions are suboptimal. Solution: To outcompete the internal cyclization, you must kinetically drive the bimolecular nucleophilic substitution ( SN​2 ) pathway[1]. Increase the concentration of sodium azide (NaN 3​ ) to at least 5 equivalents. Furthermore, conduct the reaction in a highly polar, aprotic solvent like anhydrous DMF at 85 °C to maximize the solubility and nucleophilicity of the azide ion.

Q2: I am observing significant di-azidation or 3'-modification. How do I achieve strict 5'-selectivity without using protecting groups? Causality: The primary 5'-hydroxyl group is kinetically favored for activation due to lower steric hindrance compared to the secondary 3'-hydroxyl. However, if the activating agent is present in excess, or if the thermal energy of the system is too high, the activation energy barrier for the 3'-OH is breached, leading to over-mesylation/tosylation. Solution: Strictly limit the activating agent (e.g., methanesulfonyl chloride) to 1.02 equivalents[2]. Perform the activation step strictly at 0 °C.

Q3: Can I use the Mitsunobu reaction to directly convert the 5'-OH to an azide, and why might it be failing? Causality: While the Mitsunobu reaction (using DEAD/DIAD, PPh 3​ , and DPPA) is a classic tool for direct alcohol-to-azide conversion[3], it is notoriously problematic for unprotected nucleosides. The reaction is highly sensitive to the pKa of the pronucleophile and often results in complex mixtures due to the formation of difficult-to-remove triphenylphosphine oxide ( Ph3​PO ) and hydrazine byproducts[4][5]. Solution: Abandon the Mitsunobu approach. Rely on a two-step Mesylation-Azidation protocol[2], or consider a one-pot Appel-type reaction (CBr 4​ , PPh 3​ , NaN 3​ ) which has been validated as a highly tractable alternative for 5'-azidonucleosides[6].

Q4: Is there a risk of losing the deuterium label (isotope scrambling) during the azidation step? Causality: Thymidine-d3 typically carries the deuterium label on the C5-methyl group of the pyrimidine ring. Due to the electron-withdrawing nature of the pyrimidine ring, these methyl protons are weakly acidic. If your solvent contains trace water, it reacts with the basic azide anion to generate hydroxide ions. Hydroxide is a strong enough base to initiate enolization-like H/D exchange with the solvent at high temperatures. Solution: Ensure your DMF is strictly anhydrous (stored over 3Å molecular sieves) and use dry NaN 3​ .

Comparative Data: 5'-Activation Strategies

Selecting the right activation strategy is critical for balancing yield, purity, and operational complexity.

Activation StrategyReagentsTypical Yield5'-SelectivityPrimary Drawback / Limitation
Mesylation / Azidation MsCl (1.02 eq), Pyridine NaN 3​ 60–75%[2]HighTwo steps; susceptible to 2,5'-anhydrothymidine formation if azide concentration is low.
Tosylation / Azidation TsCl (1.05 eq), Pyridine NaN 3​ 50–65%HighSlower activation kinetics compared to mesylation; bulkier leaving group.
Appel-Azidation Cascade CBr 4​ , PPh 3​ , NaN 3​ 70–85%[6]ModerateRequires precise stoichiometry to avoid 3'-halogenation; phosphine oxide removal required.
Mitsunobu Reaction DPPA, PPh 3​ , DIAD<30%ModerateComplex purification due to phosphine oxide byproducts and poor nucleoside solubility[4][5].

Validated Experimental Protocol: Two-Step Synthesis

This methodology utilizes a self-validating system . By isolating the intermediate 5'-O-mesylthymidine-d3, you confirm selective activation before proceeding to the SN​2 azidation, thereby preventing cascading side reactions.

Phase 1: Selective 5'-Mesylation (Kinetic Control)
  • Preparation: Dissolve 1.0 mmol of Thymidine-d3 in 5 mL of anhydrous pyridine under a strict argon atmosphere.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Lowering the thermal energy ensures the reaction remains under strict kinetic control, preventing the activation energy barrier for 3'-OH mesylation from being crossed.

  • Activation: Add 1.02 mmol of methanesulfonyl chloride (MsCl) dropwise over 10 minutes[2].

  • Monitoring: Stir at 0 °C for 2 hours. Monitor by TLC (DCM:MeOH 9:1).

  • Quenching & Isolation: Quench with 1 mL of ice-cold water. Concentrate under reduced pressure and co-evaporate with toluene (3 × 5 mL) to azeotropically remove residual pyridine.

  • System Validation (Critical): Purify via short-path silica gel chromatography. Analyze the isolated white solid via LC-MS.

    • Validation Check: The mass spectrum must show the [M+H]+ peak corresponding to the mono-mesylated product. If a di-mesylated mass is detected, the batch must be subjected to rigorous chromatography, as di-mesylation will inevitably lead to 3',5'-di-azidation.

Phase 2: Azidation ( SN​2 Displacement)
  • Preparation: Dissolve the validated 5'-O-mesylthymidine-d3 in 5 mL of strictly anhydrous DMF.

    • Causality: Anhydrous conditions prevent H/D exchange at the d3-methyl group and prevent hydrolysis of the mesylate back to the alcohol.

  • Nucleophilic Flooding: Add 5.0 mmol of Sodium Azide (NaN 3​ ).

    • Causality: The formation of 2,5'-anhydrothymidine is a unimolecular (intramolecular) side reaction. By flooding the system with a massive excess of the azide nucleophile, you artificially increase the rate of the bimolecular SN​2 pathway, outcompeting the cyclization[1].

  • Reaction: Heat the mixture to 85 °C for 4–6 hours behind a blast shield.

  • Workup: Cool to room temperature, filter off the excess insoluble salts, and concentrate the filtrate under high vacuum.

  • Purification: Purify the crude product via hot crystallization in acetonitrile (ACN) to yield pure white crystals of 5'-Azido-5'-deoxythymidine-d3[2].

Sources

Optimization

Technical Support Center: Reducing Background Noise in 5'-Azido-5'-deoxythymidine-d3 Quantitative Assays

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic and mass spectrometric challenges associated with quantifying Zid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic and mass spectrometric challenges associated with quantifying Zidovudine (5'-Azido-5'-deoxythymidine, AZT) using its stable isotope-labeled internal standard, AZT-d3.

Background noise in LC-MS/MS assays compromises the Lower Limit of Quantification (LLOQ) and assay reproducibility. In AZT-d3 assays, this noise is rarely random; it is a deterministic outcome of matrix effects, isotopic cross-talk, or system carryover [1]. This guide provides field-proven, self-validating troubleshooting strategies to isolate and eliminate these interferences.

Root Cause Analysis of Baseline Noise

Before adjusting instrument parameters, it is critical to diagnose the exact source of the background noise. The logical relationship between assay variables and baseline elevation is mapped below.

RootCause Noise Elevated Background Noise (AZT-d3 Channel) Matrix Matrix Interferences Phospholipids Endogenous Phospholipids (Ion Suppression/Enhancement) Matrix->Phospholipids CrossTalk Isotopic Cross-Talk ImpureIS Impure AZT-d3 Standard or M+3 Isotope Overlap CrossTalk->ImpureIS Carryover System Carryover Adsorption Analyte Adsorption to Autosampler/Column Frits Carryover->Adsorption Phospholipids->Noise ImpureIS->Noise Adsorption->Noise

Root cause analysis of background noise in AZT-d3 LC-MS/MS quantification.

Troubleshooting Guides & FAQs

Q1: I am observing a high baseline specifically in the AZT-d3 MRM channel (m/z 271.1 → 130.1) even in blank matrix injections. What is causing this?

A: This is a classic symptom of isotopic cross-talk or matrix interference .

  • Causality: AZT has a precursor mass of m/z 268.1. Due to the natural abundance of 13 C and 15 N, the M+3 isotope of unlabeled AZT can bleed into the m/z 271.1 channel if the Q1 isolation window is set too wide (e.g., >1.0 Da FWHM). Alternatively, endogenous glycerophospholipids from the plasma matrix may co-elute with AZT-d3, causing isobaric interference or baseline elevation [2].

  • Validation Check: Inject a high-concentration standard of unlabeled AZT (e.g., 3000 ng/mL) without the internal standard. If a peak appears in the AZT-d3 channel at the exact retention time, you have cross-talk [1].

  • Solution: Tighten the Q1 resolution to "Unit" (0.7 Da FWHM). If the issue persists, evaluate the isotopic purity of your AZT-d3 standard; it should contain <0.1% unlabeled AZT.

Q2: How can I differentiate between background noise caused by column carryover versus autosampler carryover?

A: Carryover occurs when AZT or AZT-d3 adsorbs to active sites in the flow path.

  • Causality: The azido group and pyrimidine ring of AZT can interact with exposed silanols on column frits or metal surfaces in the autosampler injection valve.

  • Validation Check: Run a blank injection (Mobile Phase) immediately after the Upper Limit of Quantification (ULOQ) sample. Then, run a "zero-volume" injection (actuating the valve without dipping the needle). If the ghost peak disappears in the zero-volume injection, the carryover is on the autosampler needle. If it remains, it is in the valve rotor or the LC column.

  • Solution: Implement a highly organic, acidic wash solvent (e.g., 0.1% Formic Acid in 80:20 Methanol:Acetonitrile) to disrupt hydrogen bonding and hydrophobic interactions.

Q3: My background noise spikes unpredictably during the middle of the chromatographic run. How do I stabilize it?

A: Unpredictable baseline spikes are almost always caused by late-eluting phospholipids from previous injections wrapping around to the current run.

  • Causality: Phospholipids have high proton affinity and compete with AZT-d3 for charge in the Electrospray Ionization (ESI) droplet, leading to erratic ion suppression or enhancement[2].

  • Validation Check: Add an MRM transition for m/z 184.0 → 184.0 (in-source fragment of the phosphatidylcholine headgroup) to your method. If the m/z 184 trace overlaps with the noise spikes in your AZT-d3 channel, phospholipids are the culprit.

  • Solution: Switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) using a hydrophilic-lipophilic balance (HLB) polymeric sorbent to actively deplete phospholipids [1].

Quantitative Data & Assay Parameters

To systematically eliminate noise, ensure your MS parameters and wash solvents align with the validated metrics below.

Table 1: Optimized MRM Transitions & Cross-Talk Monitoring

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)Dwell Time (ms)Potential Interference
Zidovudine (AZT) 268.1127.150Endogenous pyrimidines
Zidovudine-d3 (IS) 271.1130.150AZT (M+3 Isotope)
Phospholipids 184.0184.020Late-eluting matrix

Table 2: Autosampler Wash Solvent Efficacy for AZT-d3 Carryover

Wash Solvent CompositionMechanism of ActionCarryover (% of LLOQ)
100% MethanolHydrophobic disruption15.2% (Fail)
50:50 Methanol:WaterMild polarity matching8.4% (Fail)
80:20 MeOH:ACN + 0.1% FADisrupts H-bonds & hydrophobic sites< 1.0% (Pass)

Experimental Protocols for Noise Reduction

To guarantee a self-validating system, implement the following Solid Phase Extraction (SPE) workflow. This method actively removes the phospholipid matrix that typically causes baseline noise in AZT-d3 assays [1].

SPEWorkflow Step1 1. Sample Prep Add AZT-d3 to Plasma Step2 2. SPE Conditioning MeOH -> H2O Step1->Step2 Step3 3. Load Sample Apply to HLB Cartridge Step2->Step3 Step4 4. Wash Step 5% MeOH (Removes Salts) Step3->Step4 Step5 5. Elution 100% MeOH (Elutes AZT) Step4->Step5 Step6 6. Reconstitution Inject to LC-MS/MS Step5->Step6

Optimized Solid Phase Extraction (SPE) workflow for AZT-d3 to minimize matrix effects.

Protocol: Phospholipid-Depletion Solid Phase Extraction (SPE)

This protocol utilizes a polymeric HLB (Hydrophilic-Lipophilic Balance) 1cc/30mg cartridge.

Step 1: Sample Preparation

  • Aliquot 100 µL of human plasma into a clean microcentrifuge tube.

  • Add 10 µL of the AZT-d3 internal standard working solution (e.g., 500 ng/mL in 50% methanol).

  • Add 100 µL of 2% Formic Acid in water to disrupt protein binding. Vortex for 30 seconds.

Step 2: Cartridge Conditioning

  • Condition the HLB cartridge with 1.0 mL of 100% Methanol under low vacuum (approx. 5 inHg).

  • Equilibrate the cartridge with 1.0 mL of LC-MS grade Water. Do not let the sorbent bed dry out.

Step 3: Sample Loading

  • Load the pre-treated plasma sample onto the cartridge.

  • Allow the sample to pass through via gravity or very low vacuum (1-2 drops per second).

Step 4: Interference Washing (Critical for Noise Reduction)

  • Wash the cartridge with 1.0 mL of 5% Methanol in Water. Causality: This specific concentration is strong enough to wash away hydrophilic endogenous salts and small peptides, but weak enough to retain the relatively polar AZT and AZT-d3 on the sorbent.

Step 5: Elution

  • Elute the analytes into a clean collection tube using 1.0 mL of 100% Methanol. Causality: Methanol elutes AZT and AZT-d3 efficiently while leaving highly hydrophobic phospholipids strongly bound to the polymeric sorbent.

Step 6: Evaporation and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 15% Acetonitrile / 85% Water with 0.1% Acetic Acid). Vortex and transfer to an autosampler vial.

References

  • Kenney, K. B., et al. "Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma." Journal of Chromatography B, 2000. Available at:[Link]

  • Nouri, P., & Wujcik, C. E. "A Simple Liquid Chromatography-Tandem Mass Spectrometry Method to Determine Relative Plasma Exposures of Drug Metabolites across Species for Metabolite Safety Assessments." Drug Metabolism and Disposition, 2011. Available at: [Link]

  • "Development and Validation of the First Liquid Chromatography-Tandem Mass Spectrometry Assay for Simultaneous Quantification of Multiple Antiretrovirals in Meconium." Antimicrobial Agents and Chemotherapy, 2011. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide: 5'-Azido-5'-deoxythymidine-d3 vs. 3'-Azido-3'-deoxythymidine-d3 (AZT-d3)

Authored for Researchers, Scientists, and Drug Development Professionals In the realm of antiviral research and bioanalytical studies, isotopic labeling and positional isomerism are concepts of paramount importance. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the realm of antiviral research and bioanalytical studies, isotopic labeling and positional isomerism are concepts of paramount importance. The distinction between 3'-Azido-3'-deoxythymidine-d3 (AZT-d3) and its 5'-azido isomer, 5'-Azido-5'-deoxythymidine-d3, provides a classic example of how a subtle structural change dictates a complete divergence in biological function and application. This guide offers an in-depth comparison, grounded in biochemical principles and supported by experimental rationale, to assist researchers in making informed decisions for their studies.

The Decisive Structural Difference: 3'-Azido vs. 5'-Azido

The core distinction lies in the placement of the azido (-N₃) functional group on the deoxyribose sugar moiety. This is not a trivial variation; it fundamentally alters the molecule's interaction with the cellular machinery required for activation.

  • 3'-Azido-3'-deoxythymidine-d3 (AZT-d3): This is a deuterated analog of Zidovudine (AZT), the first approved antiretroviral medication for HIV/AIDS.[1] In AZT, the azido group replaces the hydroxyl group at the 3' position of the deoxyribose ring.[2] This position is critical for the formation of phosphodiester bonds during DNA synthesis. The deuterium (d3) label on the methyl group provides a mass shift for use as an internal standard in mass spectrometry-based assays, without altering the compound's biological activity.[3]

  • 5'-Azido-5'-deoxythymidine-d3: In this isomer, the azido group is located at the 5' position, replacing the primary hydroxyl group. This 5' hydroxyl is the initial site of phosphorylation by cellular kinases, the first and obligatory step in the activation of nucleoside analogs.[4]

Divergent Mechanisms of Action: A Tale of Activation and Inactivation

The biological activity of nucleoside analogs like AZT is entirely dependent on their conversion to the triphosphate form within the cell. The positional difference of the azido group dictates whether this bioactivation can occur.

The AZT-d3 Activation Pathway

As a prodrug, AZT-d3 enters the cell and is sequentially phosphorylated by host cell kinases.[2][4]

  • Monophosphorylation: Thymidine kinase (TK) phosphorylates the 5'-hydroxyl group to form AZT-monophosphate (AZT-MP).[4][5]

  • Diphosphorylation: Thymidylate kinase (TMPK) then converts AZT-MP to AZT-diphosphate (AZT-DP).[4]

  • Triphosphorylation: Finally, other cellular kinases convert AZT-DP to the active metabolite, AZT-triphosphate (AZT-TP).[6]

This active AZT-TP then acts as a competitive inhibitor and a chain-terminating substrate for HIV's reverse transcriptase, effectively halting viral DNA synthesis.[4][7] The absence of a 3'-hydroxyl group, due to the presence of the 3'-azido group, makes it impossible to form the next phosphodiester bond, thus terminating the growing DNA chain.[5]

G cluster_0 Bioactivation of 3'-Azido-3'-deoxythymidine-d3 (AZT-d3) AZT_d3 AZT-d3 (Enters Cell) AZT_MP AZT-d3 Monophosphate AZT_d3->AZT_MP Thymidine Kinase AZT_DP AZT-d3 Diphosphate AZT_MP->AZT_DP Thymidylate Kinase AZT_TP AZT-d3 Triphosphate (Active Form) AZT_DP->AZT_TP Cellular Kinases RT_Inhibition HIV Reverse Transcriptase Inhibition & Chain Termination AZT_TP->RT_Inhibition

Caption: Intracellular phosphorylation cascade and mechanism of action for AZT-d3.

The 5'-Azido-5'-deoxythymidine-d3 Inactivation Block

For the 5'-azido isomer, the story is much shorter. The initial and essential phosphorylation step is blocked. The 5'-hydroxyl group, which is the substrate for thymidine kinase, has been replaced by an azido group. Cellular kinases cannot phosphorylate this position. Consequently, the molecule cannot be converted into its monophosphate, diphosphate, or triphosphate forms. Without the active triphosphate metabolite, it cannot inhibit reverse transcriptase or be incorporated into viral DNA.

G cluster_1 Metabolic Fate of 5'-Azido-5'-deoxythymidine-d3 Azido_5 5'-Azido-5'-deoxythymidine-d3 (Enters Cell) Block Phosphorylation Blocked Azido_5->Block Thymidine Kinase (No 5'-OH Substrate) Inactive Remains Inactive (No Antiviral Effect) Block->Inactive

Caption: Blockade of the bioactivation pathway for 5'-Azido-5'-deoxythymidine-d3.

Comparative Data and Applications

The profound mechanistic differences directly translate to distinct, non-overlapping applications in a research setting.

Table 1: Comparative Profile and Recommended Applications

Feature3'-Azido-3'-deoxythymidine-d3 (AZT-d3)5'-Azido-5'-deoxythymidine-d3
Primary Function Bioactive Antiviral Agent / Internal StandardInactive Isomer / Synthetic Precursor
Mechanism Chain-terminating inhibitor of reverse transcriptase after triphosphorylation.[5][7]Cannot be phosphorylated; inactive against reverse transcriptase.
Primary Use Case Internal Standard for quantification of Zidovudine in pharmacokinetic and metabolic studies.[3]Negative Control in cell-based assays to validate the mechanism of action of AZT.
Secondary Use Case In vitro studies of HIV replication and drug resistance.Synthetic Precursor for creating other 5'-modified nucleoside analogs.[8][9]
Expected Antiviral EC₅₀ Potent (nanomolar to low micromolar range)Inactive (very high or no measurable EC₅₀)

Experimental Protocols for Validation

To empirically confirm these differences, researchers can employ standardized assays. The choice of which compound to use is validated by running both in parallel.

Protocol 1: In Vitro HIV Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay directly tests the ability of the triphosphate form of a compound to inhibit the viral enzyme.

  • Objective: To demonstrate that AZT-TP inhibits HIV-1 RT, while any potential (and unlikely) phosphorylated form of the 5'-azido isomer does not.

  • Methodology:

    • Compound Preparation: Obtain chemically synthesized 3'-Azido-3'-deoxythymidine-5'-triphosphate (AZT-TP). For the 5'-azido isomer, it would serve as a control in its non-phosphorylated form, as the triphosphate is not expected to form biologically.

    • Reaction Setup: In a microplate, combine a reaction buffer with recombinant HIV-1 RT, a poly(rA)/oligo(dT) template/primer, and radiolabeled or fluorescently-labeled dTTP.

    • Inhibitor Addition: Add serial dilutions of AZT-TP and 5'-Azido-5'-deoxythymidine-d3 to respective wells. Include a no-inhibitor control.

    • Incubation: Incubate the plate at 37°C for 1 hour to allow DNA synthesis.

    • Quantification: Stop the reaction and quantify the incorporation of the labeled dTTP, which is proportional to RT activity.

  • Expected Outcome & Causality: AZT-TP will show a dose-dependent inhibition of RT activity, yielding a potent IC₅₀ value. This is because it directly competes with the natural substrate (dTTP) for the active site. 5'-Azido-5'-deoxythymidine-d3 will show no inhibition, confirming it does not interact with the enzyme in a meaningful way.

Protocol 2: Cell-Based Anti-HIV Assay

This assay evaluates the compound's efficacy in a biological system, where it must cross the cell membrane and be activated.

  • Objective: To confirm that AZT-d3 inhibits viral replication in host cells, while 5'-Azido-5'-deoxythymidine-d3 does not, thereby validating the necessity of the 5'-OH for activation.

  • Methodology:

    • Cell Culture: Seed a susceptible T-cell line (e.g., MT-4 or CEM) in a 96-well plate.

    • Compound Treatment: Add serial dilutions of both AZT-d3 and 5'-Azido-5'-deoxythymidine-d3 to the cells.

    • Infection: Add a standardized amount of HIV-1 to the wells. Include uninfected and untreated infected controls.

    • Incubation: Incubate the plates for 4-5 days to allow for viral replication.

    • Endpoint Measurement: Quantify viral replication by measuring p24 antigen in the cell supernatant via ELISA.

    • Cytotoxicity Assessment: In a parallel plate with uninfected cells, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with the same compound concentrations to determine the CC₅₀.

  • Expected Outcome & Causality: AZT-d3 will exhibit a low EC₅₀, demonstrating potent antiviral activity because it is successfully phosphorylated to its active form. 5'-Azido-5'-deoxythymidine-d3 will show no significant reduction in p24 levels, confirming its inability to be activated and inhibit replication. The cytotoxicity data ensures that the observed effects (or lack thereof) are not due to general cell death.

Conclusion

For the researcher, the choice between 5'-Azido-5'-deoxythymidine-d3 and 3'-Azido-3'-deoxythymidine-d3 is clear and dictated by the experimental goal. AZT-d3 is the biologically active molecule, essential as an internal standard for the accurate quantification of Zidovudine. 5'-Azido-5'-deoxythymidine-d3 , by virtue of its blocked activation pathway, is an indispensable negative control, perfectly suited to prove that the antiviral effects of AZT are specifically dependent on the 5'-phosphorylation and subsequent 3'-chain termination mechanism. Understanding this fundamental structure-activity relationship is key to designing robust, self-validating experiments in antiviral drug development and related fields.

References

  • Elwell, L. P., et al. (1987). Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U). Antimicrobial agents and chemotherapy, 31(2), 274-280. [Link]

  • Furman, P. A., et al. (1986). Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase. Proceedings of the National Academy of Sciences, 83(21), 8333-8337. [Link]

  • Pan-Zhou, X. R., et al. (2000). 3′-Azido-3′-deoxythymidine (AZT) inhibits thymidine phosphorylation in isolated rat liver mitochondria: A possible mechanism of AZT hepatotoxicity. Toxicology and applied pharmacology, 168(2), 148-155. [Link]

  • LookChem. (n.d.). 5'-AZIDO-5'-DEOXYTHYMIDINE. LookChem. Retrieved from [Link]

  • Barden, J. T., et al. (1988). AIDS dementia: synthesis and properties of a derivative of 3'-azido-3'-deoxythymidine (AZT) that may become 'locked' in the central nervous system. FEBS letters, 234(1), 135-140. [Link]

  • Lin, T. S., & Prusoff, W. H. (1978). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Journal of medicinal chemistry, 21(1), 109-112. [Link]

  • Veeprho. (n.d.). 3'-Azido-3'-deoxythymidine, Methyl-D3. Veeprho. Retrieved from [Link]

  • Yan, J. P., & Hollenberg, P. F. (1993). 3'-Azido-3'-deoxythymidine potently inhibits protein glycosylation. A novel mechanism for AZT cytotoxicity. The Journal of biological chemistry, 268(27), 20561-20567. [Link]

  • Anderson, P. L., et al. (2007). Two-Step Synthesis of a 5′-Azidothymidine Building Block for the Assembly of Oligonucleotides for Triazole-Forming Ligations. The Journal of organic chemistry, 72(22), 8565-8567. [Link]

  • Pharmaffiliates. (n.d.). 5'-Azido-5'-deoxythymidine. Pharmaffiliates. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.